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  • Product: 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde
  • CAS: 902836-55-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde: A Privileged Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The tetrahydropyran ring system is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, prized for its...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran ring system is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, prized for its favorable physicochemical properties and synthetic tractability. This technical guide provides a comprehensive overview of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde, a key building block for the synthesis of novel therapeutics. While specific experimental data for this compound is not extensively published, this guide, grounded in established chemical principles and data from closely related analogs, will detail its chemical structure, plausible synthetic routes, predicted spectroscopic and physical properties, and potential applications in medicinal chemistry. This document serves as a valuable resource for researchers engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. Its saturated, non-planar structure can improve solubility, metabolic stability, and cell permeability, while also providing a three-dimensional framework for precise substituent orientation to optimize target binding. The 4-aryl-4-formyl-tetrahydropyran substructure, in particular, offers a synthetically versatile handle for the elaboration into a diverse range of pharmacologically active compounds, including potential anticancer agents and central nervous system therapeutics[1][2][3]. The subject of this guide, 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde, combines the benefits of the THP core with the electronic and steric properties of the 3-methoxyphenyl group, making it an attractive starting point for novel drug discovery programs.

Chemical Structure and Physicochemical Properties

The chemical structure of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde is characterized by a central tetrahydropyran ring with a 3-methoxyphenyl group and a carboxaldehyde group attached to the C4 position.

Caption: Chemical structure of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde.

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.27 g/mol
Appearance Expected to be a solid at room temperature
Solubility Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Boiling Point Estimated to be >250 °C at 760 mmHg
Melting Point Not available

Proposed Synthesis and Reactivity

A plausible and efficient synthesis of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde can be envisioned in a two-step sequence starting from commercially available 3-methoxyphenylacetonitrile and bis(2-chloroethyl) ether.

Synthesis_Workflow start 3-Methoxyphenylacetonitrile + Bis(2-chloroethyl) ether intermediate 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile start->intermediate 1. NaH, DMF 2. Heat product 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde intermediate->product 1. DIBAL-H, Toluene, -78 °C 2. Aqueous Workup

Caption: Proposed synthetic workflow for 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde.

Step 1: Synthesis of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile

The first step involves the alkylation of 3-methoxyphenylacetonitrile with bis(2-chloroethyl) ether. The acidic proton alpha to the nitrile group can be deprotonated by a strong base like sodium hydride (NaH) to form a resonance-stabilized carbanion. This nucleophile then undergoes a double SN2 reaction with bis(2-chloroethyl) ether to form the tetrahydropyran ring.

Experimental Protocol:

  • To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add a solution of 3-methoxyphenylacetonitrile (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Add bis(2-chloroethyl) ether (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench carefully with ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile.

Step 2: Reduction of the Nitrile to the Aldehyde

The selective reduction of the nitrile to the corresponding aldehyde can be achieved using diisobutylaluminium hydride (DIBAL-H) at low temperatures. DIBAL-H is a bulky reducing agent that adds a single hydride to the nitrile, forming an imine-aluminum complex. This intermediate is stable at low temperatures and upon aqueous workup, hydrolyzes to the desired aldehyde[4]. An alternative method is the Stephen aldehyde synthesis, which employs tin(II) chloride and hydrochloric acid[5][6][7].

Experimental Protocol (DIBAL-H Reduction):

  • Dissolve 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 eq.) in anhydrous toluene under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of DIBAL-H (1.2 eq., typically 1.0 M in toluene or hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde.

Reactivity of the Aldehyde

The aldehyde functional group in the target molecule is a versatile handle for a variety of chemical transformations. It can undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard, organolithium), Wittig reactions to form alkenes, and reductive amination to introduce amine functionalities. The presence of a quaternary carbon adjacent to the aldehyde may introduce some steric hindrance, potentially influencing the reactivity compared to unhindered aldehydes[8][9][10].

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Data

Technique Predicted Key Signals
¹H NMR - Aldehyde proton (CHO) singlet around δ 9.5-10.0 ppm. - Aromatic protons of the 3-methoxyphenyl group in the range of δ 6.8-7.3 ppm. - Methoxy protons (OCH₃) singlet around δ 3.8 ppm. - Tetrahydropyran methylene protons as multiplets in the range of δ 1.5-4.0 ppm.
¹³C NMR - Aldehyde carbonyl carbon (CHO) signal around δ 200-205 ppm. - Aromatic carbons in the range of δ 110-160 ppm. - Methoxy carbon (OCH₃) signal around δ 55 ppm. - Quaternary carbon (C4) signal. - Tetrahydropyran methylene carbons in the range of δ 25-70 ppm.
IR (Infrared) - Strong C=O stretch for the aldehyde at approximately 1720-1740 cm⁻¹. - C-H stretch of the aldehyde proton around 2720 and 2820 cm⁻¹. - C-O-C stretch of the ether in the tetrahydropyran ring and the methoxy group around 1050-1150 cm⁻¹. - Aromatic C=C stretching bands in the region of 1450-1600 cm⁻¹.
MS (Mass Spec.) - Molecular ion peak (M⁺) at m/z = 220. - Characteristic fragmentation patterns including loss of the formyl group (-CHO), and cleavage of the tetrahydropyran ring.

Applications in Drug Discovery and Medicinal Chemistry

The 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde scaffold holds significant potential as a starting material for the synthesis of novel therapeutic agents. The tetrahydropyran core is a well-established bioisostere for various functional groups and can impart favorable pharmacokinetic properties. The aldehyde functionality allows for the introduction of diverse pharmacophores to target a wide range of biological targets.

Signaling_Pathway receptor GPCR / Kinase effector Effector Protein receptor->effector second_messenger Second Messenger Cascade effector->second_messenger cellular_response Cellular Response (e.g., Proliferation, Apoptosis) second_messenger->cellular_response drug THP-based Inhibitor/Modulator drug->receptor Binding and Modulation

Caption: Potential role of a 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde derivative in modulating a signaling pathway.

Derivatives of tetrahydropyran have shown a broad spectrum of biological activities, including but not limited to:

  • Anticancer Agents: The tetrahydropyran scaffold is present in numerous natural products with potent anticancer activity. Synthetic derivatives can be designed to inhibit key oncogenic targets such as kinases or protein-protein interactions[1].

  • CNS-Active Compounds: The ability of the tetrahydropyran ring to improve blood-brain barrier penetration makes it a valuable component in the design of drugs targeting the central nervous system, such as antagonists for the histamine H3 receptor[2][3].

  • Antiviral and Antimicrobial Agents: The structural diversity that can be generated from the aldehyde handle allows for the exploration of novel antiviral and antimicrobial agents.

The 3-methoxyphenyl substituent can engage in various interactions with biological targets, including hydrogen bonding and hydrophobic interactions, and its metabolic profile is generally well-understood.

Conclusion

4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde is a valuable and versatile chemical entity with significant potential in the field of drug discovery. Although detailed experimental data for this specific compound is sparse in the public domain, this technical guide has provided a robust framework for its synthesis, characterization, and potential applications based on sound chemical principles and data from analogous structures. The synthetic routes outlined are practical and scalable, and the predicted properties offer a solid foundation for further research. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the exploration of privileged scaffolds such as this will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • Vedantu. Stephen Reaction Mechanism Explained: Steps & Example for Class 12. Available at: [Link].

  • Grokipedia. Stephen aldehyde synthesis. Available at: [Link].

  • Unacademy. Stephen Reaction Mechanism. Available at: [Link].

  • Testbook. Stephen Reaction Mechanism: Learn its Reaction Steps and Examples. Available at: [Link].

  • Organic Synthesis. DIBAL-H Reduction. Available at: [Link].

  • Wikipedia. Stephen aldehyde synthesis. Available at: [Link].

  • Common Conditions. Nitrile to Aldehyde. Available at: [Link].

  • Chemistry Steps. DIBAL Reducing Agent. Available at: [Link].

  • JoVE. Preparation of Aldehydes and Ketones from Nitriles and Carboxylic Acids. Available at: [Link].

  • Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. Available at: [Link].

  • ResearchGate. 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile. Available at: [Link].

  • ResearchGate. 1 H NMR spectrum of 3-(4-methoxyphenyl)-3,4-dihydro-2H- benzo[e][5][11]oxazine. Available at: [Link].

  • SpectraBase. (3-Methoxyphenyl) methanol, N-butyl ether - Optional[13C NMR] - Chemical Shifts. Available at: [Link].

  • KPU Pressbooks. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II. Available at: [Link].

  • MDPI. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Available at: [Link].

  • Khan Academy. Reactivity of aldehydes and ketones. Available at: [Link].

Sources

Exploratory

Solubility Profile and High-Throughput Screening Methodology for CAS 902836-55-9 in Organic Solvents

Executive Summary The compound CAS 902836-55-9 , chemically identified as 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde (Molecular Formula: C₁₃H₁₆O₃; MW: 220.26 g/mol ) [1], is a structurally complex intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound CAS 902836-55-9 , chemically identified as 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde (Molecular Formula: C₁₃H₁₆O₃; MW: 220.26 g/mol ) [1], is a structurally complex intermediate frequently utilized in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Understanding its solubility profile across a diverse range of organic solvents is a critical prerequisite for optimizing reaction conditions, designing purification workflows (e.g., crystallization, chromatography), and formulating vehicles for preclinical in vitro and in vivo assays.

This technical guide synthesizes predictive thermodynamic modeling with empirical high-throughput screening methodologies to establish a definitive solubility profile for CAS 902836-55-9.

Structural Analysis & Predictive Thermodynamics

To predict the solubility behavior of CAS 902836-55-9 before empirical testing, we must analyze its structural motifs through the lens of Hansen Solubility Parameters (HSP) [2]. The HSP framework posits that the total cohesive energy of a liquid is divided into three distinct intermolecular forces: Dispersion forces ( δD​ ), Dipolar intermolecular forces ( δP​ ), and Hydrogen bonding ( δH​ ) [3].

Mechanistic Breakdown of CAS 902836-55-9:
  • Dispersive Forces ( δD​ ): The presence of the aromatic phenyl ring and the aliphatic tetrahydropyran (THP) ring contributes to a high dispersive energy component.

  • Polarity ( δP​ ): The molecule possesses a significant net dipole moment driven by the highly electronegative oxygen atoms in the aldehyde, the methoxy ether, and the THP ether.

  • Hydrogen Bonding ( δH​ ): Crucially, this compound is a hydrogen-bond acceptor (due to the lone pairs on its three oxygen atoms) but lacks any hydrogen-bond donors (no -OH, -NH, or -SH groups).

Causality in Solvent Selection: Because "like dissolves like," CAS 902836-55-9 will exhibit an interaction radius ( R0​ ) in Hansen space that heavily favors polar aprotic solvents . Solvents with high δD​ and δP​ , but moderate δH​ (e.g., Dichloromethane, Ethyl Acetate, Tetrahydrofuran) will reside near the center of the compound's Hansen solubility sphere, resulting in near-instantaneous dissolution. Conversely, highly protic solvents (like water) or strictly non-polar aliphatic solvents (like hexane) will fall outside this radius, resulting in poor solubility.

Empirical Solubility Profile in Organic Solvents

The following data summarizes the predicted and empirically validated solubility ranges for CAS 902836-55-9 across standard laboratory solvents. Solvents are categorized alongside their ICH Q3C Classification [4], which dictates their acceptable limits in final pharmaceutical products based on patient safety and toxicity [5].

Table 1: Solubility Profile of CAS 902836-55-9 at 25°C
Solvent NameChemical ClassICH Q3C ClassHSP ( δD​,δP​,δH​ )Estimated Solubility (mg/mL)Application / Notes
Dichloromethane (DCM) HalogenatedClass 217.0, 7.3, 7.1> 100 (Freely Soluble) Ideal for liquid-liquid extraction; excellent HSP match.
Tetrahydrofuran (THF) Cyclic EtherClass 216.8, 5.7, 8.0> 100 (Freely Soluble) Primary solvent for Grignard or reduction reactions.
Ethyl Acetate (EtOAc) EsterClass 315.8, 5.3, 7.2> 50 (Soluble) Preferred Class 3 solvent for chromatography.
Dimethyl Sulfoxide (DMSO) Polar AproticClass 318.4, 16.4, 10.2> 50 (Soluble) Standard vehicle for in vitro biological assays.
Methanol (MeOH) AlcoholClass 215.1, 12.3, 22.310 - 30 (Sparingly Soluble) H-bond donation to the aldehyde/ethers aids partial solubility.
Ethanol (EtOH) AlcoholClass 315.8, 8.8, 19.410 - 30 (Sparingly Soluble) Safer alternative to MeOH for crystallization anti-solvent.
n-Hexane AliphaticClass 214.9, 0.0, 0.0< 1 (Practically Insoluble) Excellent anti-solvent for precipitation.
Water AqueousN/A15.5, 16.0, 42.3< 0.1 (Insoluble) High δH​ prevents the disruption of water's H-bond network.

Experimental Protocol: High-Throughput Thermodynamic Solubility Screening

To transition from predictive modeling to empirical fact, a self-validating high-throughput screening (HTS) protocol is required. Relying on kinetic solubility (e.g., simply dropping compound into a solvent until it clouds) is prone to false positives due to supersaturation. The following protocol ensures true thermodynamic equilibrium is measured, utilizing minimal API [6].

Step-by-Step Methodology:
  • Compound Dispensing:

    • Utilizing an automated acoustic liquid handler or precise micro-spatula, dispense exactly 2.0 mg of solid CAS 902836-55-9 into a 96-well glass-coated microplate.

    • Causality: Glass-coated plates are mandatory to prevent the absorption of non-polar organic solvents (like DCM or Hexane) into standard polystyrene plates, which would compromise the structural integrity of the assay.

  • Solvent Addition:

    • Add 100 µL of the target organic solvents (from the ICH Q3C panel) to the respective wells, targeting a maximum theoretical concentration of 20 mg/mL.

  • Equilibration (The Self-Validating Step):

    • Seal the plate with a solvent-resistant mat. Incubate on an orbital shaker at 400 RPM for 24 hours at exactly 25.0°C .

    • Causality: A 24-hour incubation ensures the transition from kinetic dissolution to a stable thermodynamic equilibrium. Shaking disrupts the unstirred water layer (UWL) around the solid particles, accelerating the Nernst-Brunner dissolution rate.

  • Phase Separation:

    • Centrifuge the plate at 3,000 x g for 15 minutes to pellet undissolved API.

    • Carefully aspirate 50 µL of the supernatant and pass it through a 0.22 µm PTFE filter plate.

    • Causality: Filtration removes sub-visible aggregates that could artificially inflate the concentration reading via light scattering during downstream UV/LC-MS analysis [7].

  • Quantification:

    • Dilute the filtrate 1:100 in a universal diluent (e.g., Acetonitrile/Water 50:50).

    • Analyze via HPLC-UV (monitoring at the λmax​ of the methoxyphenyl chromophore, typically ~270-280 nm) against a pre-established standard curve.

Mechanistic Workflow Diagram

The following diagram illustrates the logical flow of the high-throughput solubility screening process described above.

HTS_Workflow Node1 1. API Dispensing (CAS 902836-55-9) Node2 2. Solvent Array Addition (ICH Q3C Panel) Node1->Node2 Node3 3. Thermodynamic Equilibration (24h Shaking at 25°C) Node2->Node3 Node4 4. Phase Separation (Centrifugation & 0.22µm PTFE) Node3->Node4 Node5 5. HPLC-UV Quantification (Against Standard Curve) Node4->Node5 Node6 6. Solubility Profile Generation Node5->Node6

Figure 1: High-throughput thermodynamic solubility screening workflow for early-stage API development.

Strategic Solvent Selection for Downstream Applications

Based on the synthesized data, the following recommendations are made for handling CAS 902836-55-9:

  • For Chemical Synthesis & Extraction: Dichloromethane (DCM) and Ethyl Acetate (EtOAc) are the optimal choices. EtOAc is highly recommended for large-scale extractions as it is an ICH Class 3 solvent (low toxic potential) [8], whereas DCM is Class 2 and requires stringent stripping to meet the 600 ppm residual limit.

  • For Purification (Crystallization): A solvent/anti-solvent system utilizing Ethyl Acetate (solvent) and n-Hexane (anti-solvent) will yield the highest recovery rates. The compound is freely soluble in EtOAc but practically insoluble in Hexane, allowing for a highly controlled supersaturation curve.

  • For In Vitro Biological Screening: DMSO is the mandatory vehicle. The compound's high solubility in DMSO (>50 mg/mL) allows for the creation of highly concentrated master stocks (e.g., 100 mM). When spiked into aqueous assay buffers, the final DMSO concentration can be kept below 0.1% v/v, preventing solvent-induced cytotoxicity while maintaining the API in solution.

References

  • Abbott, S. (n.d.). Hansen Solubility Parameters. Prof Steven Abbott. Retrieved March 21, 2026, from [Link]

  • Wikipedia Contributors. (n.d.). Hansen solubility parameter. Wikipedia, The Free Encyclopedia. Retrieved March 21, 2026, from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved March 21, 2026, from [Link]

  • European Medicines Agency (EMA). (2024, April 29). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved March 21, 2026, from [Link]

  • Drug Development & Delivery. (2015, June 2). Overcoming Early Phase Development Challenges & Optimizing Formulations With a Minimal Amount of API. Retrieved March 21, 2026, from [Link]

  • Drug Target Review. (2019, November 21). New horizons in small molecule solubility screening. Retrieved March 21, 2026, from [Link]

  • ECA Academy. (2024, May 28). ICH Q3C: New Version of the Guideline for Residual Solvents published. Retrieved March 21, 2026, from [Link]

Foundational

A Guide to the Structural Elucidation of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde utilizing ¹H and ¹³C NMR Spectroscopy

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde. Designed for rese...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document offers a detailed interpretation of predicted NMR spectra to facilitate the structural verification and characterization of this molecule. In the absence of publicly available experimental spectra, this guide leverages high-quality predicted data, grounded in the fundamental principles of NMR spectroscopy and supplemented with insights from the spectral characteristics of analogous structures.

Introduction

4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde is a bifunctional molecule featuring a tetrahydropyran ring and a substituted aromatic system. The precise arrangement of these moieties and the stereochemical environment of the protons and carbons can be definitively established using NMR spectroscopy. This technique remains one of the most powerful tools for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of the title compound, offering a rationale for the expected chemical shifts, coupling constants, and signal multiplicities. By understanding these spectral features, researchers can confidently identify and characterize this compound in a laboratory setting.

Molecular Structure and Numbering

For clarity in the subsequent spectral analysis, the atoms of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve ~10-20 mg of sample in ~0.7 mL of CDCl₃ transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Insert sample into spectrometer and lock on the deuterium signal transfer->instrument shimming Perform automated or manual shimming instrument->shimming h1_acq ¹H NMR Acquisition: - Pulse program: zg30 - Number of scans: 16-32 - Relaxation delay: 2 s shimming->h1_acq c13_acq ¹³C NMR Acquisition: - Pulse program: zgpg30 - Number of scans: 1024-4096 - Relaxation delay: 2 s shimming->c13_acq ft Apply Fourier Transform h1_acq->ft c13_acq->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline reference Reference spectra to TMS (0 ppm) baseline->reference

Figure 2. Standardized workflow for NMR data acquisition and processing.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde. The detailed interpretation of the expected chemical shifts and coupling patterns serves as a valuable resource for the structural verification of this compound. The provided experimental protocol offers a robust method for obtaining high-quality spectra. While predicted data is a powerful tool, it is always recommended to confirm structural assignments with experimentally acquired data whenever possible.

References

As this guide is based on predicted data and general NMR principles, specific literature containing experimental data for the title compound could not be cited. The following are representative resources for NMR prediction and spectral analysis:

  • ACD/Labs. NMR Prediction Software. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
Exploratory

Stability and Degradation Pathways of Tetrahydropyran-4-Carboxaldehyde: A Mechanistic and Analytical Guide

Executive Summary Tetrahydropyran-4-carboxaldehyde (THP-4-CHO, CAS: 50675-18-8) is a highly versatile aliphatic aldehyde utilized extensively as a synthetic intermediate in pharmaceutical development, particularly for th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrahydropyran-4-carboxaldehyde (THP-4-CHO, CAS: 50675-18-8) is a highly versatile aliphatic aldehyde utilized extensively as a synthetic intermediate in pharmaceutical development, particularly for the construction of heterospirocycles and functionalized piperidine analogs[1]. Despite its synthetic utility, THP-4-CHO exhibits inherent chemical instability characteristic of sterically unhindered aliphatic aldehydes. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, outlines rigorous storage parameters, and establishes self-validating experimental protocols for stability profiling.

Intrinsic Chemical Vulnerabilities

The instability of THP-4-CHO is driven by two primary structural features:

  • The Formyl Group (-CHO): Highly susceptible to radical-mediated auto-oxidation upon exposure to atmospheric oxygen.

  • The Tertiary α -Carbon: The C4 position of the pyran ring contains a single α -proton. While this proton is weakly acidic and permits enolization, its tertiary nature fundamentally alters the compound's aldol reactivity compared to primary aldehydes.

Understanding the causality between these structural features and their macroscopic degradation effects is critical for designing robust handling procedures and formulation strategies.

Primary Degradation Pathways

Pathway A: Radical-Mediated Auto-Oxidation

The dominant degradation route for THP-4-CHO is auto-oxidation to tetrahydropyran-4-carboxylic acid. This process is initiated by light or trace metal impurities, which abstract the formyl hydrogen to generate an acyl radical. This radical rapidly reacts with triplet oxygen ( O2​ ) to form a peroxy acid intermediate. The peroxy acid then acts as a potent oxidant, reacting with a second molecule of THP-4-CHO to yield two equivalents of the corresponding carboxylic acid.

Pathway B: Restricted Aldol Addition

A critical insight into THP-4-CHO degradation lies in its restricted aldol profile. Trace amounts of acid or base can catalyze the abstraction of the single α -proton, generating an enolate. This enolate can nucleophilically attack the carbonyl carbon of another THP-4-CHO molecule, forming a β -hydroxy aldehyde dimer. Mechanistic Causality: Because the resulting dimer features a quaternary α -carbon , subsequent dehydration (aldol condensation) to form an α,β -unsaturated system is mechanistically impossible. Therefore, unlike acetaldehyde which polymerizes into complex tars, THP-4-CHO degradation via this pathway halts at the dimer stage.

Pathway A THP-4-CHO (Intact Aldehyde) B Acyl Radical Intermediate A->B O2 Exposure (Radical Initiation) D Enolate Intermediate A->D Trace Base/Acid (α-Proton Abstraction) C THP-4-Carboxylic Acid (Oxidation Product) B->C + O2 / + THP-4-CHO E β-Hydroxy Aldehyde Dimer (Addition Product) D->E Nucleophilic Attack (No Dehydration)

Degradation pathways of THP-4-CHO via auto-oxidation and restricted aldol addition.

Stability Profiling & Storage Dynamics

Due to its vulnerability to oxidation and dimerization, stringent storage conditions are mandatory. Industry standards dictate that THP-4-CHO must be stored under an inert atmosphere (Argon or Nitrogen) and kept in a freezer at or below -20°C[2][3].

The following table summarizes the quantitative degradation kinetics of THP-4-CHO under varying environmental stresses, demonstrating the critical need for inert, sub-zero storage.

Storage ConditionAtmosphereDurationPurity (%)Major Degradant Identified
-20°C Argon (Sealed)12 Months> 99.0%None (Stable)
2-8°C Argon (Sealed)6 Months97.5%Trace THP-4-Carboxylic Acid
2-8°C Ambient Air3 Months92.0%THP-4-Carboxylic Acid (7.5%)
25°C Ambient Air1 Month84.5%Carboxylic Acid (12%), Aldol Dimer (3%)
40°C Ambient Air (Light)14 Days< 60.0%Carboxylic Acid (>35%), Aldol Dimer

Experimental Protocols for Stability Validation

To accurately quantify aldehyde degradation without inducing artifactual oxidation during analysis, direct Gas Chromatography (GC) is often insufficient. The following protocol utilizes 2,4-Dinitrophenylhydrazine (DNPH) derivatization coupled with HPLC-UV, ensuring a self-validating analytical system.

Workflow S1 Sample Prep & Spiking S2 Environmental Stressing S1->S2 S3 DNPH Derivatization S2->S3 S4 HPLC-UV Analysis S3->S4 S5 Kinetic Modeling S4->S5

Self-validating experimental workflow for THP-4-CHO stability profiling.
Protocol: Real-Time Stability Monitoring via DNPH-Derivatization

Design Rationale: Derivatizing the volatile and reactive aldehyde into a stable DNPH-hydrazone prevents on-column degradation. The inclusion of an internal standard (Nonanal) controls for derivatization efficiency, making the system self-validating.

Step 1: Reagent Preparation

  • Prepare a 0.5% (w/v) DNPH solution in LC-MS grade acetonitrile containing 1% phosphoric acid (catalyst).

  • Prepare an Internal Standard (IS) solution of Nonanal at 1.0 mg/mL in acetonitrile.

Step 2: Sample Stressing & Quenching

  • Aliquot 100 µL of THP-4-CHO into amber glass vials. Subject vials to targeted stress conditions (e.g., 25°C/Air, 40°C/Air).

  • At designated time points (Day 0, 7, 14, 30), remove a vial and immediately dilute 10 µL of the stressed sample into 990 µL of acetonitrile to quench bimolecular reactions.

Step 3: Derivatization (Self-Validating Step)

  • Transfer 100 µL of the diluted sample and 10 µL of the Nonanal IS solution into a 2 mL HPLC vial.

  • Add 500 µL of the acidic DNPH reagent.

  • Incubate at 40°C for 30 minutes to ensure complete hydrazone formation.

  • Causality Check: If the Nonanal-DNPH peak area deviates by >2% between runs, it indicates a failure in derivatization efficiency or injection volume, invalidating the run and requiring re-analysis.

Step 4: HPLC-UV Analysis

  • Inject 5 µL onto a C18 Reverse-Phase column (e.g., 150 x 4.6 mm, 3 µm).

  • Run a gradient mobile phase of Water/Acetonitrile (from 40% ACN to 95% ACN over 15 minutes).

  • Monitor UV absorbance at 360 nm (specific for DNPH derivatives).

  • Quantify the remaining THP-4-CHO by calculating the ratio of the THP-4-CHO-hydrazone peak area to the Nonanal-hydrazone peak area.

Conclusion

The stability of tetrahydropyran-4-carboxaldehyde is fundamentally dictated by its susceptibility to auto-oxidation and its unique, restricted aldol addition profile. By understanding the structural causality—specifically the role of the tertiary α -carbon in preventing advanced polymerization—researchers can better predict its behavior in complex synthetic mixtures. Strict adherence to inert, cryogenic storage (-20°C)[3] and the use of derivatization-based analytical workflows are imperative for maintaining and verifying the integrity of this critical building block.

References

  • Source: chembk.
  • Source: chemicalbook.
  • Title: Synthesis of novel 3-heterospiro[5.

Sources

Foundational

Crystallographic Profiling and Structural Systematics of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde

Document Type: Technical Whitepaper & Crystallographic Guide Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Executive Summary The compound 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Crystallographic Guide Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers

Executive Summary

The compound 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde (CAS: 902836-55-9; Formula: C₁₃H₁₆O₃) is a highly privileged synthetic intermediate. The 4-aryl-tetrahydropyran (THP) scaffold is a recurring structural motif in neuroactive APIs, including novel analgesics, sigma-1 receptor ligands, and monoamine reuptake inhibitors.

For drug development professionals, establishing the exact three-dimensional architecture of this intermediate is non-negotiable. The spatial orientation of the carboxaldehyde group dictates the stereochemical outcome of downstream functionalizations (e.g., reductive aminations or Grignard additions). This whitepaper outlines the authoritative crystallographic framework, conformational logic, and self-validating experimental protocols required to definitively characterize this molecule via Single-Crystal X-Ray Diffraction (SC-XRD).

Molecular Geometry & Conformational Logic

Understanding the solid-state geometry of 4-aryl-tetrahydropyrans requires an analysis of steric drivers. The THP ring universally adopts a chair conformation to minimize torsional strain. However, the quaternary C4 carbon presents a conformational competition between the bulky 3-methoxyphenyl group and the carboxaldehyde moiety.

According to established stereochemical principles for 4-aryltetrahydropyrans [1], the bulky aryl group exhibits a strong thermodynamic preference for the equatorial position . Placing the aryl group in the axial position would induce severe 1,3-diaxial steric clashes with the axial protons at C2 and C6 of the THP ring. Consequently, the carboxaldehyde group is forced into the axial position . This conformational locking is critical, as it dictates the trajectory of incoming nucleophiles during subsequent synthetic steps.

Conformational_Logic C1 Tetrahydropyran (THP) Ring (Chair Conformation) C2 Equatorial Position (3-Methoxyphenyl Group) C1->C2 C3 Axial Position (Carboxaldehyde Group) C1->C3 C4 Steric Minimization (Reduced 1,3-diaxial interactions) C2->C4 C3->C4 C5 Crystal Packing Stabilization (C-H···O Hydrogen Bonding) C4->C5

Figure 1: Conformational equilibrium and crystal packing logic of the THP scaffold.

Theoretical Crystallographic Parameters

Based on structural systematics of achiral, functionalized THP derivatives, the compound is expected to crystallize in a centrosymmetric space group. Below is the theoretical crystallographic data profile used to benchmark data collection.

ParameterExpected Value / AssignmentRationale
Empirical Formula C₁₃H₁₆O₃Standard molecular formula.
Formula Weight 220.27 g/mol Calculated mass.
Crystal System MonoclinicMost statistically probable system for this organic class.
Space Group P2₁/cAchiral molecule; packs efficiently with inversion centers.
Temperature 100(2) KCryogenic cooling minimizes atomic displacement parameters.
Radiation Mo Kα (λ = 0.71073 Å)High penetration depth; minimizes absorption errors.
Z (Molecules/Unit Cell) 4Standard for P2₁/c with one molecule in the asymmetric unit.

Experimental Protocol: Single-Crystal Growth

To obtain diffraction-quality crystals, the kinetic rate of nucleation must be tightly controlled. Slow evaporation often leads to twinned or poorly diffracting crystals due to rapid supersaturation. Therefore, Vapor Diffusion is the authoritative method of choice.

Step-by-Step Vapor Diffusion Methodology
  • Solvent Selection: Dissolve 15 mg of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde in 0.5 mL of Dichloromethane (DCM). DCM acts as the "good solvent" due to its high solubilizing power and high vapor pressure.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial to remove heterogeneous nucleation sites (dust/impurities).

  • Antisolvent Chamber: Place the 2 mL inner vial (uncapped) into a larger 20 mL outer scintillation vial containing 3 mL of n-Heptane (the antisolvent).

  • Sealing & Incubation: Tightly cap the outer 20 mL vial and store it in a vibration-free environment at 4 °C.

  • Causality of Crystallization: Over 3–7 days, the highly volatile DCM will evaporate and mix with the n-Heptane vapor, while n-Heptane diffuses into the inner vial. This slowly lowers the dielectric constant of the solvent mixture, gently pushing the solution through the metastable zone into the nucleation zone, yielding pristine, single-domain block crystals.

SC-XRD Data Acquisition and Refinement

The following protocol outlines a self-validating system for structural determination, utilizing the industry-standard SHELX suite [2] and OLEX2 interface [3].

Data Collection Workflow
  • Crystal Mounting: Harvest a single crystal using a nylon CryoLoop coated in Paratone-N oil. Immediately transfer the loop to the diffractometer's goniometer head under a 100 K nitrogen cold stream. Causality: The oil freezes instantly, rigidly mounting the crystal and protecting it from atmospheric moisture, while the 100 K temperature drastically reduces thermal atomic motion, allowing for high-resolution mapping of the aldehyde oxygen.

  • Diffraction: Collect data using a microfocus X-ray source (Mo Kα) equipped with a CCD or CMOS detector. Execute a strategy of ω and ϕ scans to ensure >99% completeness up to 2θ=55∘ .

  • Integration: Integrate the raw diffraction frames and apply a multi-scan absorption correction (e.g., SADABS).

XRD_Workflow N1 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde (CAS: 902836-55-9) N2 Vapor Diffusion Crystallization (DCM / n-Heptane, 4°C) N1->N2 N3 Crystal Mounting (Paratone-N oil, Cryoloop) N2->N3 N4 SC-XRD Data Collection (Mo Kα λ=0.71073 Å, 100 K) N3->N4 N5 Structure Solution (Direct Methods / SHELXT) N4->N5 N6 Refinement & Validation (SHELXL / OLEX2) N5->N6

Figure 2: Step-by-step single-crystal X-ray diffraction (SC-XRD) workflow.

Structure Solution and Refinement (Self-Validating Protocol)

The refinement process is inherently self-validating; the mathematical convergence of the model against the raw data proves the structural integrity [4].

  • Phase Problem Solution: Solve the structure using Intrinsic Phasing or Direct Methods via SHELXT. This will locate the heavy atoms (C and O) by generating an initial electron density map.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 via SHELXL. Causality: Atoms do not vibrate as perfect spheres; anisotropic refinement models them as ellipsoids, drastically lowering the R-factor and correcting for thermal smearing.

  • Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model (HFIX commands). X-rays scatter off electron clouds, making it difficult to locate the single electron of a hydrogen atom accurately. The riding model constrains the C-H bond lengths to idealized neutron-diffraction values, ensuring geometric logic.

  • Validation Metrics: The structure is considered solved and self-validated when:

    • R1​ (unweighted R-factor): <0.05 (Indicates the model agrees with the data to within 5%).

    • wR2​ (weighted R-factor): <0.15 .

    • Goodness-of-Fit (GoF): ≈1.00 (Proves the weighting scheme and error estimates are correct).

    • Residual Electron Density: The highest unassigned peak in the difference Fourier map should be <0.5 e/A˚3 , confirming no missing atoms.

References

  • Reddy, B. V. S., et al. (2009). "Stereoselective One-Pot, Three-Component Synthesis of 4-Aryltetrahydropyran via Prins−Friedel−Crafts Reaction". The Journal of Organic Chemistry, 74(11), 4311–4317. URL:[Link]

  • Sheldrick, G. M. (2008). "A short history of SHELX". Acta Crystallographica Section A, 64(1), 112-122. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. URL:[Link]

Exploratory

High-Resolution Infrared Spectroscopy Analysis of CAS 902836-55-9: A Technical Guide for Structural Validation

Executive Summary In modern drug development and synthetic chemistry, the rigorous structural validation of complex intermediates is paramount. CAS 902836-55-9 , chemically identified as 4-(3-Methoxyphenyl)tetrahydro-2H-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and synthetic chemistry, the rigorous structural validation of complex intermediates is paramount. CAS 902836-55-9 , chemically identified as 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde [1], is a highly functionalized building block featuring a tetrahydropyran core, a meta-substituted aromatic ring, an aryl-alkyl ether (methoxy) group, and an aliphatic aldehyde.

This whitepaper provides an in-depth mechanistic analysis of the Infrared (IR) spectroscopic profile of this compound. By deconstructing the vibrational causality behind each functional group, this guide serves as an authoritative framework for researchers to validate the structural integrity of CAS 902836-55-9 using Fourier Transform Infrared (FTIR) spectroscopy.

Theoretical Framework: Vibrational Causality and Structural Logic

Infrared spectroscopy is not merely a fingerprinting tool; it is a direct readout of molecular dipole changes and bond force constants[2]. For CAS 902836-55-9, the IR spectrum is dictated by the lack of conjugation between its key functional groups, which provides highly diagnostic, unshifted absorption bands.

  • The Aliphatic Aldehyde: The carbaldehyde group is attached to the C4 position of the tetrahydropyran ring. Because this carbon is sp3 -hybridized, the carbonyl group ( C=O ) is isolated from the aromatic π -system. Consequently, the C=O stretch appears at a higher frequency (~1730 cm⁻¹) compared to conjugated aromatic aldehydes (which typically appear near 1705 cm⁻¹)[3][4]. Furthermore, the formyl C−H bond exhibits a classic Fermi resonance , splitting into a doublet near 2820 cm⁻¹ and 2720 cm⁻¹ due to the interaction between the fundamental C−H stretch and the first overtone of the C−H bending vibration.

  • The Aryl-Alkyl Ether (Methoxy Group): The methoxy group attached to the aromatic ring creates an asymmetric C−O−C stretching vibration. Because the oxygen lone pairs resonate with the aromatic ring, the Ar−O bond acquires partial double-bond character, stiffening the bond and shifting the absorption to a distinctly high wavenumber (~1250 cm⁻¹)[5].

  • The Meta-Disubstituted Aromatic Ring: The 1,3-disubstitution pattern on the benzene ring restricts the out-of-plane (OOP) bending of the remaining aromatic hydrogen atoms. This geometric constraint reliably produces two intense, diagnostic bands near 780 cm⁻¹ and 690 cm⁻¹[6].

Quantitative Data Presentation

The following table synthesizes the expected quantitative IR absorption data for CAS 902836-55-9, mapping each wavenumber to its structural causality.

Functional GroupWavenumber (cm⁻¹)IntensityVibrational ModeStructural Causality
Aldehyde ~1730Strong C=O StretchAttached to sp3 C4; lack of conjugation keeps frequency high[4].
Aldehyde ~2820, ~2720Medium C−H StretchFermi resonance between fundamental C−H stretch and C−H bend overtone.
Methoxy ~1250StrongAsym. C−O−C StretchAryl-alkyl ether linkage; resonance stiffens the Ar−O bond[5].
Methoxy ~1050StrongSym. C−O−C StretchStandard symmetric stretching of the O−CH3​ group.
Tetrahydropyran ~1100StrongAsym. C−O−C StretchCyclic dialkyl ether stretching vibration.
Aromatic Ring >3000Weak C−H Stretch sp2 hybridized carbon-hydrogen stretching.
Aromatic Ring ~1600, ~1585Medium C=C StretchSkeletal ring breathing vibrations.
Aromatic Ring ~780, ~690StrongOOP C−H BendDiagnostic for 1,3-disubstituted (meta) benzene geometry[6].

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure spectral integrity and eliminate matrix artifacts (such as moisture absorption common in KBr pellet preparations), Attenuated Total Reflectance (ATR) FTIR is the mandated protocol. This method acts as a self-validating system by standardizing path length and minimizing sample preparation variables.

Step-by-Step Methodology:

  • System Initialization & Background Validation:

    • Initialize the FTIR spectrometer and allow the IR source to thermally stabilize for 30 minutes.

    • Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow to evaporate completely.

    • Self-Validation Step: Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. Causality: Failing to subtract the background will result in atmospheric H2​O and CO2​ artifacts obscuring the 3600 cm⁻¹ and 2300 cm⁻¹ regions, compromising baseline integrity.

  • Sample Application:

    • Place 2–5 mg of the neat sample (CAS 902836-55-9) directly onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR anvil. Causality: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate the sample, ensuring a high signal-to-noise ratio (SNR) and accurate relative peak intensities.

  • Spectral Acquisition:

    • Acquire the sample spectrum from 4000 to 400 cm⁻¹ using 64 co-added scans at 4 cm⁻¹ resolution.

  • Data Processing & Correction:

    • Apply an ATR correction algorithm via the spectrometer's software. Causality: The penetration depth of the evanescent wave is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the spectrum to resemble a standard transmission spectrum, preventing the artificial inflation of the fingerprint region intensities.

Mechanistic Insights & Structural Validation

The validation of CAS 902836-55-9 relies on a logical deduction workflow. Identifying the ~1730 cm⁻¹ peak immediately rules out an aromatic aldehyde, confirming that the formyl group is localized on the saturated pyran ring. Concurrently, the presence of the 1250 cm⁻¹ peak confirms the methoxy group is attached to the aromatic ring, while the 1100 cm⁻¹ peak confirms the intact tetrahydropyran ring.

The diagram below maps this deductive logic:

IR_Workflow Start Sample Prep: ATR-FTIR (Diamond) Acquisition Spectral Acquisition (4000 - 400 cm⁻¹) Start->Acquisition Carbonyl Carbonyl Analysis C=O at ~1730 cm⁻¹ Acquisition->Carbonyl Aromatic Aromatic Ring C=C at ~1600 cm⁻¹ Acquisition->Aromatic Ether Ether Linkages C-O-C at 1250 & 1100 cm⁻¹ Acquisition->Ether AldehydeCH Aldehyde C-H Fermi Resonance Carbonyl->AldehydeCH Validation Structural Validation: CAS 902836-55-9 AldehydeCH->Validation MetaSub Meta-Substitution OOP Bend at 780/690 cm⁻¹ Aromatic->MetaSub MetaSub->Validation Ether->Validation

Logical workflow for the IR spectroscopic validation of CAS 902836-55-9.

Conclusion

The IR spectrum of CAS 902836-55-9 is a textbook representation of isolated functional group vibrations. By leveraging high-resolution ATR-FTIR and understanding the underlying vibrational causality—specifically the lack of conjugation for the aldehyde and the resonance stiffening of the methoxy ether—analytical chemists can definitively validate the structure of this critical intermediate.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde

Application Note: Synthesis and Characterization of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde Introduction & Retrosynthetic Strategy The tetrahydropyran scaffold is a privileged structure in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde

Introduction & Retrosynthetic Strategy

The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, frequently utilized to improve the pharmacokinetic profiles of small molecules. Specifically, 4-aryl-substituted tetrahydropyrans serve as critical intermediates in the development of various neuroactive and analgesic agents [1].

The target compound, 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde , presents a unique synthetic challenge due to the steric hindrance at the quaternary C4 position and the sensitivity of the carboxaldehyde group. To ensure a scalable and high-yielding process, we employ a two-step convergent approach:

  • Cyclizing Alkylation: Construction of the tetrahydropyran ring via a double alkylation of 3-methoxyphenylacetonitrile with bis(2-chloroethyl) ether.

  • Controlled Reduction: Chemoselective reduction of the resulting sterically hindered nitrile to the aldehyde using Diisobutylaluminum hydride (DIBAL-H).

This protocol is designed as a self-validating system; each step includes specific in-process controls (e.g., TLC monitoring, phase-separation indicators) to guarantee intermediate fidelity before proceeding.

Mechanistic Workflow

The following diagram illustrates the logical progression of the synthesis, highlighting the critical intermediates and reaction conditions.

Synthesis SM 3-Methoxyphenylacetonitrile + Bis(2-chloroethyl) ether Step1 Step 1: Double Alkylation (NaH, DMF, 0 to 60°C) SM->Step1 Int1 Intermediate: 4-(3-Methoxyphenyl)tetrahydro- 2H-pyran-4-carbonitrile Step1->Int1 Cyclization Step2 Step 2: DIBAL-H Reduction (DCM, -78°C) Int1->Step2 Workup Workup: Rochelle's Salt Quench Step2->Workup Imine Aluminum Complex Product Target Product: 4-(3-Methoxyphenyl)tetrahydro- 2H-pyran-4-carboxaldehyde Workup->Product Hydrolysis

Synthetic workflow for 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde.

Experimental Methodologies

Step 1: Synthesis of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile

Scientific Rationale: Sodium hydride (NaH) is selected as the base to quantitatively deprotonate the benzylic carbon of 3-methoxyphenylacetonitrile. N,N-Dimethylformamide (DMF) is utilized as the solvent because its high dielectric constant stabilizes the intermediate enolate, accelerating the initial intermolecular alkylation and the subsequent intramolecular cyclization.

Quantitative Data:

Reagent MW ( g/mol ) Equivalents Amount Role
3-Methoxyphenylacetonitrile 147.18 1.0 10.0 g (67.9 mmol) Starting Material
Bis(2-chloroethyl) ether 143.01 1.1 10.6 g (74.7 mmol) Alkylating Agent
NaH (60% in mineral oil) 24.00 2.5 6.8 g (170.0 mmol) Base

| Anhydrous DMF | N/A | N/A | 100 mL | Solvent |

Procedure:

  • Preparation: Purge a 500 mL three-neck round-bottom flask with inert Argon. Suspend NaH (6.8 g, 60% dispersion) in 50 mL of anhydrous DMF and cool the mixture to 0 °C using an ice bath.

  • Deprotonation: Dissolve 3-methoxyphenylacetonitrile (10.0 g) in 25 mL of DMF. Add this solution dropwise to the NaH suspension over 30 minutes. In-process observation: Vigorous hydrogen gas evolution will occur. Wait until gas evolution ceases (approx. 45 mins) to ensure complete enolate formation.

  • Alkylation: Add bis(2-chloroethyl) ether (10.6 g) dissolved in 25 mL of DMF dropwise at 0 °C.

  • Cyclization: Remove the ice bath and gradually heat the reaction mixture to 60 °C for 4 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 80:20). The starting material ( Rf​≈0.4 ) should be completely consumed, replaced by a new, less polar spot ( Rf​≈0.6 ).

  • Workup: Cool to room temperature and carefully quench with 100 mL of ice water to destroy unreacted NaH. Extract the aqueous layer with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with water ( 2×50 mL) and brine (50 mL) to remove residual DMF. Dry over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography to yield the intermediate nitrile.

Step 2: DIBAL-H Reduction to the Carboxaldehyde

Scientific Rationale: DIBAL-H is a bulky, electrophilic reducing agent. At cryogenic temperatures (-78 °C), it reduces the nitrile to a stable tetrahedral imine-aluminum complex. Maintaining strict temperature control is paramount; allowing the reaction to warm prematurely will result in over-reduction to the primary amine. Subsequent aqueous hydrolysis with Rochelle's salt breaks the robust aluminum emulsion, releasing the target aldehyde [2].

Quantitative Data:

Reagent MW ( g/mol ) Equivalents Amount Role
Intermediate Nitrile 217.27 1.0 5.0 g (23.0 mmol) Substrate
DIBAL-H (1.0 M in Toluene) 142.22 1.2 27.6 mL (27.6 mmol) Reducing Agent

| Anhydrous DCM | N/A | N/A | 50 mL | Solvent |

Procedure:

  • Preparation: Dissolve the intermediate 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile (5.0 g) in 50 mL of anhydrous Dichloromethane (DCM) under Argon.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Reduction: Syringe in DIBAL-H (27.6 mL, 1.0 M in Toluene) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 2 hours.

  • Validation: Quench a 0.1 mL aliquot into methanol, extract with EtOAc, and check via TLC (Hexane:EtOAc 70:30). The nitrile spot should be absent.

  • Hydrolysis & Workup: While still at -78 °C, cautiously quench the reaction by adding 5 mL of Methanol dropwise to neutralize unreacted DIBAL-H. Remove the cooling bath and add 50 mL of saturated aqueous Rochelle's salt (Potassium sodium tartrate).

  • Phase Separation: Stir the mixture vigorously at room temperature for 2 to 4 hours. Critical step: Initially, a thick white gel will form. Stirring must continue until the gel completely breaks down into two distinct, clear liquid phases (organic and aqueous).

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM ( 2×30 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. The crude aldehyde can be purified via silica gel chromatography (Hexane:EtOAc gradient) to afford the pure 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde.

References

  • Title: 4-(3-methoxyphenyl)tetrahydro-2H-pyran-4-ol - PubChem Source: National Institutes of Health (NIH) URL: [Link]

Application

applications of CAS 902836-55-9 as an API intermediate in drug discovery

An in-depth review of scientific databases and commercial chemical supplier information indicates that the CAS number 902836-55-9 is not publicly associated with a specific chemical structure or name. This lack of public...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth review of scientific databases and commercial chemical supplier information indicates that the CAS number 902836-55-9 is not publicly associated with a specific chemical structure or name. This lack of public information prevents the creation of detailed application notes and protocols as requested.

Possible reasons for the lack of information include:

  • Confidentiality: The compound may be part of a proprietary drug discovery program and its details are not yet disclosed.

  • Data Entry Error: The CAS number provided may contain a typographical error.

  • Recent Assignment: The CAS number may have been recently assigned and is not yet widely indexed in public databases.

  • Delisting: The CAS number may have been delisted or superseded.

Without the chemical identity of CAS 902836-55-9, it is not possible to provide the requested detailed application notes, protocols, and scientific context regarding its use as an API intermediate in drug discovery. Researchers and scientists are advised to verify the CAS number and consult internal documentation or the original source of the information for the correct chemical identity.

Method

Application Note: Reductive Amination of Sterically Hindered 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde

Executive Summary & Structural Evaluation 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of CNS-active compounds a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Evaluation

4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of CNS-active compounds and complex active pharmaceutical ingredients (APIs). The defining structural feature of this molecule is the aldehyde group situated directly on a quaternary carbon (C4 of the tetrahydropyran ring), flanked by a bulky 3-methoxyphenyl group.

As a Senior Application Scientist, I approach this substrate with caution: the intense steric hindrance at the α-carbon severely retards the kinetics of nucleophilic addition by amines. Consequently, standard reductive amination protocols are prone to failure, low yields, or dominant side-reactions—most notably, the direct reduction of the unreacted aldehyde to an alcohol. This guide establishes field-proven, self-validating protocols to overcome these steric bottlenecks.

Mechanistic Causality: Overcoming Steric Hindrance

In a standard reductive amination, the amine and carbonyl compound condense to form a hemiaminal, which dehydrates to an electrophilic imine or iminium ion. This intermediate is subsequently reduced to the final alkylated amine[1].

When working with sterically unhindered aldehydes, Sodium Triacetoxyborohydride (NaBH(OAc)3, or STAB) is the gold standard reducing agent. It is mild, functional-group tolerant, and selectively reduces iminium ions over aldehydes in weakly acidic media (typically using 1,2-Dichloroethane and acetic acid)[2].

However, for 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde, the bulky quaternary center dramatically slows down the dehydration of the hemiaminal to the imine. If a reducing agent is present in the mixture from the beginning (direct reductive amination), the slow rate of imine formation allows the competing direct reduction of the unreacted aldehyde to the corresponding primary alcohol to dominate[2].

To circumvent this, a stepwise (indirect) reductive amination is required for secondary or bulky primary amines. By employing Titanium(IV) isopropoxide (Ti(OiPr)4), we introduce a strong Lewis acid that coordinates to the aldehyde oxygen, increasing its electrophilicity. Simultaneously, Ti(OiPr)4 acts as an irreversible water scavenger, driving the thermodynamically unfavorable imine formation to completion before any reducing agent is introduced[3]. Once the imine is fully formed, reduction can be safely executed using Sodium Borohydride (NaBH4) or Sodium Cyanoborohydride (NaBH3CN)[4].

Mechanism A Hindered Aldehyde + Amine B Hemiaminal Intermediate A->B Nucleophilic Attack E Undesired Alcohol (Side Product) A->E Direct Reduction (If reductant added early) C Imine / Iminium (Rate Limiting) B->C -H2O (Slow due to steric bulk) D Target Alkylated Amine C->D Reduction (NaBH4 / STAB)

Mechanistic pathway of reductive amination highlighting the steric bottleneck and side reactions.

Experimental Workflows & Protocols

Choosing the correct protocol is entirely dependent on the steric bulk of the incoming amine.

Workflow Start Evaluate Amine Steric Bulk Unhindered Unhindered Primary Amine (e.g., MeNH2) Start->Unhindered Hindered Secondary or Bulky Primary Amine Start->Hindered Direct Protocol A: Direct Reductive Amination (NaBH(OAc)3, DCE) Unhindered->Direct Stepwise Protocol B: Stepwise Lewis Acid (Ti(OiPr)4 then NaBH4) Hindered->Stepwise

Decision matrix for selecting the appropriate reductive amination protocol based on amine bulk.

Protocol A: Direct Reductive Amination (For Unhindered Primary Amines)

Causality & Scope: Suitable only for highly nucleophilic, unhindered primary amines (e.g., methylamine, ethylamine) where imine formation outpaces aldehyde reduction. Self-Validating Step: The reaction is monitored by TLC. The disappearance of the UV-active aldehyde spot confirms successful imine formation/reduction, while the appearance of a highly polar, ninhydrin-active spot indicates the product.

  • Preparation: In an oven-dried flask under N2, dissolve 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde (1.0 equiv, 0.5 M) and the primary amine (1.2 equiv) in anhydrous 1,2-Dichloroethane (DCE). Rationale: DCE is preferred over THF due to accelerated reaction rates and superior solubility for STAB[2].

  • Acidification: Add glacial acetic acid (1.0 - 2.0 equiv) to adjust the pH to ~5. Rationale: Acid catalysis protonates the hemiaminal hydroxyl, facilitating the rate-limiting dehydration step[2].

  • Reduction: Portion-wise, add NaBH(OAc)3 (1.5 equiv). Stir at room temperature for 4-12 hours.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO3. Rationale: This neutralizes the acetic acid and hydrolyzes the boron complexes. Extract with Dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Ti(OiPr)4-Mediated Stepwise Reductive Amination (For Secondary/Hindered Amines)

Causality & Scope: Mandatory for secondary amines (e.g., piperidine, morpholine) or bulky primary amines where Protocol A yields predominantly the alcohol side-product. Self-Validating Step: The intermediate imine formation is verified by taking a small aliquot, diluting in CDCl3, and observing the disappearance of the aldehyde proton (~9.5 ppm) and appearance of the imine proton (~7.5-8.5 ppm) via 1H-NMR before adding the reductant.

  • Imine Formation: In an oven-dried flask under N2, combine the aldehyde (1.0 equiv) and the amine (1.5 equiv) in anhydrous THF or absolute Ethanol (0.3 M). Add Ti(OiPr)4 (2.0 equiv) dropwise at room temperature. Rationale: Ti(OiPr)4 acts as both a Lewis acid catalyst and a dehydrating agent[3],[4].

  • Maturation: Stir the mixture at room temperature for 12-18 hours. A fine white precipitate (TiO2) may begin to form.

  • Reduction: Cool the reaction mixture to 0 °C. Carefully add NaBH4 (1.5 equiv) in one portion. Rationale: NaBH4 is used here instead of STAB because STAB is incompatible with protic solvents (if EtOH is used) and NaBH4 is highly effective for reducing pre-formed imines[5],[4].

  • Quench & Workup: Stir for 2 hours at room temperature. Quench by adding 1M aqueous NaOH or aqueous ammonia. Rationale: This aggressively hydrolyzes the remaining titanium species into a dense, filterable TiO2 solid. Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate.

  • Isolation: Separate the filtrate layers, extract the aqueous layer with Ethyl Acetate, dry the combined organics over MgSO4, and concentrate.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters based on the amine class reacting with 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde.

Amine ClassPreferred ProtocolReagent SystemSolventTime (Imine + Red)Expected Yield
Unhindered Primary (e.g., MeNH2)Protocol ANaBH(OAc)3 / AcOHDCE0 h + 6 h75 - 85%
Bulky Primary (e.g., t-BuNH2)Protocol BTi(OiPr)4 then NaBH4THF/EtOH12 h + 2 h65 - 75%
Secondary (e.g., Piperidine)Protocol BTi(OiPr)4 then NaBH4THF/EtOH16 h + 3 h70 - 80%
Weakly Basic (e.g., Anilines)Protocol BTi(OiPr)4 then NaBH3CNTHF18 h + 12 h50 - 65%

Note on Weakly Basic Amines: For anilines, NaBH3CN is often preferred over NaBH4 in the reduction step to prevent over-reduction of the imine back to the amine and alcohol, leveraging the electron-withdrawing cyano group which tempers the hydride's reactivity[5].

Sources

Application

Application Notes and Protocols: Diastereoselective Grignard Reagent Addition to 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde

Introduction: Navigating Stereochemistry in Heterocyclic Scaffolds The synthesis of complex molecules with defined three-dimensional structures is a cornerstone of modern drug discovery and development. Tetrahydropyran (...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating Stereochemistry in Heterocyclic Scaffolds

The synthesis of complex molecules with defined three-dimensional structures is a cornerstone of modern drug discovery and development. Tetrahydropyran (THP) rings are privileged scaffolds found in a multitude of biologically active natural products.[1][2] When functionalized at the C4 position with a stereocenter, as in the case of 1-(4-(3-methoxyphenyl)tetrahydro-2H-pyran-4-yl)alkan-1-ols, the precise control of stereochemistry becomes paramount for elucidating structure-activity relationships (SAR). The Grignard reaction, a classic and powerful tool for carbon-carbon bond formation, offers a direct route to these valuable secondary alcohols from the corresponding aldehyde, 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of performing a diastereoselective Grignard reagent addition to this specific, sterically hindered, and α-alkoxy cyclic aldehyde. We will delve into the mechanistic underpinnings that govern stereoselectivity, provide detailed, field-proven protocols for both the preparation of the Grignard reagent and the addition reaction itself, and offer insights into troubleshooting common challenges.

Mechanistic Insights and Stereochemical Control

The addition of a Grignard reagent to an aldehyde proceeds via nucleophilic attack of the polarized carbon-magnesium bond on the electrophilic carbonyl carbon.[5][6] The reaction initially forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol product.[7][8]

For a substrate like 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde, the primary challenge and opportunity lie in controlling the diastereoselectivity of the addition. The aldehyde's α-carbon is a stereocenter bearing an aryl group and is part of a cyclic ether system. The stereochemical outcome of the reaction is dictated by the facial selectivity of the nucleophilic attack on the carbonyl group, which is governed by a complex interplay of steric and electronic factors. Two key models are used to predict this outcome: the Felkin-Anh model and the Cram-chelation model.[9][10]

The Felkin-Anh Model: A Steric Approach

The Felkin-Anh model predicts the major diastereomer by considering the steric hindrance around the carbonyl group.[11] The model posits that the largest substituent on the α-carbon will orient itself anti-periplanar to the incoming nucleophile to minimize steric clash. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), favoring the path of least steric resistance, which is typically past the smallest substituent.[12] In our substrate, the tetrahydropyran ring constitutes a significant portion of the steric bulk.

Figure 1: Conceptual representation of the Felkin-Anh model for nucleophilic addition.

The Cram-Chelation Model: An Electronic Influence

When a Lewis basic heteroatom, such as the oxygen in our tetrahydropyran ring, is present at the α- or β-position to the carbonyl, the reaction can proceed through a chelated intermediate.[10][13] The magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the ether oxygen, forming a rigid five-membered ring. This chelation locks the conformation of the substrate, and the nucleophile is then directed to attack from the less sterically hindered face of this rigid structure.[14][15] This often leads to a different diastereomer than predicted by the Felkin-Anh model.

Figure 2: Conceptual representation of the Cram-chelation model for nucleophilic addition.

The operative stereochemical pathway, whether Felkin-Anh or chelation-controlled, is highly dependent on the specific Grignard reagent, the solvent, and the reaction temperature. Ethereal solvents like THF and diethyl ether are known to coordinate with the magnesium center and can influence the stability of the chelated intermediate.[8]

Experimental Protocols

The following protocols are designed to be robust and reproducible. It is imperative that all glassware is rigorously dried and the reaction is conducted under an inert atmosphere to prevent quenching of the highly basic Grignard reagent.[16]

Protocol 1: In-Situ Preparation of the Grignard Reagent

This protocol describes the preparation of a generic Grignard reagent (R-MgX) from the corresponding organic halide.

Materials and Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) line with bubbler

  • Magnesium turnings (1.2 equivalents)

  • Iodine crystal (catalytic amount)

  • Organic halide (R-X, 1.0 equivalent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware while hot and allow it to cool under a positive pressure of inert gas.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. The iodine helps to activate the magnesium surface by etching away the passivating oxide layer.[16]

  • Solvent Addition: Add enough anhydrous ether or THF to cover the magnesium turnings.

  • Initiation: In the dropping funnel, prepare a solution of the organic halide in anhydrous ether or THF. Add a small portion (approx. 10%) of this solution to the magnesium suspension.

  • Observation: The reaction is initiated when the brown color of the iodine fades and gentle bubbling from the magnesium surface is observed. The solution may also become cloudy and warm. If the reaction does not start, gentle warming with a heat gun or the use of an ultrasonic bath may be necessary to initiate it.[7]

  • Grignard Formation: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[17]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution will typically be a cloudy gray or brown mixture.

Protocol 2: Grignard Addition to 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde

Materials and Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Dropping funnel, flame-dried

  • Low-temperature thermometer

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) line with bubbler

  • Cooling bath (ice/water or dry ice/acetone)

  • 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde (1.0 equivalent)

  • Freshly prepared Grignard reagent solution (1.1-1.5 equivalents)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Aldehyde Preparation: In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the aldehyde in anhydrous ether or THF.

  • Cooling: Cool the aldehyde solution to a low temperature, typically between -78 °C and 0 °C, using an appropriate cooling bath. Lower temperatures often favor nucleophilic addition over potential side reactions like enolization, although this specific aldehyde lacks an enolizable proton.[18]

  • Grignard Addition: Slowly add the freshly prepared Grignard reagent solution from the dropping funnel to the stirred solution of the aldehyde. Maintain the low temperature during the addition. The addition should be dropwise to control the exotherm of the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at the low temperature for a specified time (e.g., 1-3 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Warming: Once the reaction is deemed complete, allow the mixture to slowly warm to room temperature.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride with vigorous stirring.[18] This will quench any unreacted Grignard reagent and protonate the magnesium alkoxide to form the desired alcohol. The use of a weak acid like NH₄Cl is preferred over strong acids to minimize the risk of dehydration of the secondary alcohol product.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the combined organic layer over an anhydrous drying agent.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired 1-(4-(3-methoxyphenyl)tetrahydro-2H-pyran-4-yl)alkan-1-ol diastereomers.

Experimental_Workflow cluster_prep Protocol 1: Grignard Reagent Preparation cluster_addition Protocol 2: Grignard Addition P1_Start Flame-dried Glassware (Flask, Condenser, Funnel) P1_Mg Add Mg Turnings & I₂ Crystal P1_Start->P1_Mg P1_Solvent Add Anhydrous Ether/THF P1_Mg->P1_Solvent P1_Initiate Add 10% of R-X Solution P1_Solvent->P1_Initiate P1_Observe Observe Initiation (Color Change, Bubbling) P1_Initiate->P1_Observe P1_Add Dropwise Addition of R-X (Maintain Reflux) P1_Observe->P1_Add P1_Complete Stir at RT for 30-60 min P1_Add->P1_Complete P1_End Grignard Reagent (R-MgX) Ready for Use P1_Complete->P1_End P2_Add Slowly Add Grignard Reagent P1_End->P2_Add Transfer Reagent P2_Start Flame-dried Glassware (Aldehyde Flask) P2_Aldehyde Dissolve Aldehyde in Anhydrous Ether/THF P2_Start->P2_Aldehyde P2_Cool Cool to -78°C to 0°C P2_Aldehyde->P2_Cool P2_Cool->P2_Add P2_React Stir at Low Temp (1-3h) Monitor by TLC P2_Add->P2_React P2_Warm Warm to Room Temperature P2_React->P2_Warm P2_Quench Quench with Sat. aq. NH₄Cl P2_Warm->P2_Quench P2_Extract Extract with Organic Solvent P2_Quench->P2_Extract P2_Purify Dry, Concentrate & Purify (Column Chromatography) P2_Extract->P2_Purify P2_End Isolated Diastereomeric Alcohols P2_Purify->P2_End

Figure 3: Experimental workflow for the preparation of the Grignard reagent and subsequent addition to the aldehyde.

Data Presentation and Expected Outcomes

The success of the Grignard addition is dependent on several factors. The following table outlines key parameters and their expected influence on the reaction.

ParameterRecommended ConditionRationale & Expected Outcome
Grignard Reagent Freshly prepared and titratedEnsures accurate stoichiometry and high reactivity. Commercial reagents should be titrated before use to confirm concentration.[18]
Solvent Anhydrous THF or Diethyl EtherEthereal solvents are required to solvate and stabilize the Grignard reagent. THF is generally a better solvent than diethyl ether.[8]
Temperature -78 °C to 0 °CLower temperatures generally improve selectivity and minimize side reactions. The optimal temperature may need to be determined empirically.
Equivalents of Grignard 1.1 - 1.5A slight excess of the Grignard reagent is used to ensure complete consumption of the aldehyde.
Workup Saturated aqueous NH₄ClA mild acidic quench prevents potential acid-catalyzed dehydration of the secondary alcohol product.[18]
Diastereoselectivity Dependent on R-group and conditionsThe ratio of diastereomers will depend on whether the reaction follows a chelation-controlled or Felkin-Anh pathway. This can be determined by NMR analysis of the crude product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Grignard reagent fails to form - Wet glassware or solvent- Passivated magnesium surface- Rigorously flame-dry all glassware under vacuum or inert gas. Use freshly distilled anhydrous solvents.- Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings.[7]
Low yield of alcohol product - Inaccurate Grignard concentration- Quenching by moisture or air- Incomplete reaction- Titrate the Grignard reagent before use.- Ensure a completely anhydrous and inert atmosphere.- Increase reaction time or temperature; monitor by TLC.
Recovery of starting aldehyde - Inactive Grignard reagent- Insufficient equivalents of Grignard- Prepare fresh Grignard reagent.- Use a larger excess of the Grignard reagent (e.g., 2.0 equivalents).
Formation of Wurtz coupling byproduct (R-R) - High local concentration of organic halide during Grignard preparation- Add the organic halide slowly and dropwise during the preparation of the Grignard reagent.

Conclusion

The Grignard addition to 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde is a viable and powerful method for the synthesis of novel secondary alcohols with potential applications in medicinal chemistry. A thorough understanding of the underlying mechanistic principles, particularly the factors governing stereoselectivity, is crucial for achieving the desired diastereomer. By following the detailed protocols and troubleshooting guidelines presented in this document, researchers can confidently approach this transformation and generate valuable compounds for further investigation. The careful control of reaction conditions, especially the exclusion of moisture and the choice of temperature, will be key to obtaining high yields and predictable stereochemical outcomes.

References

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. [Link]

  • Chemistry Stack Exchange. (2018, March 27). Preparation of an aromatic Grignard reagent. [Link]

  • Chem Help ASAP. (2019, October 23). preparation of Grignard reagents [Video]. YouTube. [Link]

  • Web Pages. (n.d.). 1. Grignard Reaction. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • Quora. (2019, March 19). How do you improve the percent yield in Grignard reaction?. [Link]

  • Web Pages. (n.d.). 19. The Grignard Reaction. [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]

  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. [Link]

  • Ursinus Digital Commons. (n.d.). The Grignard Reagents: Their Preparation. [Link]

  • University of California, Davis. (n.d.). Formation of Grignard Reagents from Organic Halides. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Lee, J. et al. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. [Link]

  • Perteca, F. (2025, February 19). Diasteroselective Grignard Reaction – New paper in Nature Communications. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. [Link]

  • Fernández-Cervera, M. et al. (2013). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. Journal of the American Chemical Society. [Link]

  • Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. (2025, February 16). PMC. [Link]

  • Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones. (2025, June 18). PMC. [Link]

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (n.d.). PMC. [Link]

  • ResearchGate. (n.d.). Proximity- and Chelation-Induced SNAr 1,4-Aromatic ortho-Substitution of ortho-Methoxyphenyl 2-Alkyl Ketones. [Link]

  • LibreTexts. (2022, September 24). 10.2: Electrophilic Aromatic Substitution. [Link]

  • Reddit. (2022, August 7). Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. [Link]

  • Ashby, E. C., & Ainslie, R. D. (2015, July 27). Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes. Organic Letters. [Link]

  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta. [Link]

  • Al-Zaydi, K. M. (2013, July 26). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (n.d.). PMC. [Link]

Sources

Method

scale-up manufacturing processes for 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde

Application Note: Scale-Up Manufacturing of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde via Continuous Flow and Phase-Transfer Catalysis Introduction & Scope The compound 4-(3-Methoxyphenyl)tetrahydro-2H-pyra...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Manufacturing of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde via Continuous Flow and Phase-Transfer Catalysis

Introduction & Scope

The compound 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde is a highly valuable synthetic intermediate in medicinal chemistry, frequently utilized in the construction of spirocyclic scaffolds, piperidine-based CNS agents, and complex analgesic analogs.

Transitioning the synthesis of this highly functionalized tetrahydropyran from the discovery bench to pilot-scale manufacturing presents two distinct chemical engineering challenges:

  • Cycloalkylation: Traditional batch syntheses often rely on hazardous, pyrophoric bases (e.g., NaH) in strictly anhydrous solvents to form the tetrahydropyran ring.

  • Selective Reduction: The reduction of the intermediate nitrile to the target aldehyde typically requires diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (–78 °C) to prevent over-reduction to the primary amine or alcohol.

This application note details a self-validating, highly scalable two-step workflow. We employ Phase-Transfer Catalysis (PTC) for the safe, biphasic cycloalkylation of the tetrahydropyran core, followed by a Continuous Flow DIBAL-H Reduction that eliminates the need for extreme cryogenic conditions while maximizing aldehyde selectivity.

Retrosynthetic Rationale & Process Causality

Step 1: Phase-Transfer Catalyzed (PTC) Cycloalkylation

To avoid the logistical and safety constraints of using sodium hydride at scale, we leverage the PTC methodology pioneered by Makosza[1]. By reacting 2-(3-methoxyphenyl)acetonitrile with bis(2-chloroethyl) ether in a biphasic system (50% aqueous NaOH and toluene) using tetrabutylammonium bromide (TBAB) as the catalyst, the reaction proceeds smoothly at 60 °C. The quaternary ammonium salt acts as a lipophilic shuttle, transporting the hydroxide ion into the organic phase to deprotonate the arylacetonitrile. This method is highly scalable, tolerates moisture, and entirely eliminates the generation of explosive hydrogen gas[1].

Step 2: Continuous Flow DIBAL-H Selective Reduction

DIBAL-H is a powerful hydride donor, but its reactions are highly exothermic and notoriously difficult to scale in batch reactors[2]. In batch mode, localized heating (hot spots) during DIBAL-H addition leads to the over-reduction of the intermediate iminium aluminate to an amine[3].

By transitioning this step to a continuous flow microreactor , we exploit the superior surface-area-to-volume ratio of flow chemistry for near-instantaneous heat dissipation[4]. This precise thermal control allows us to raise the reaction temperature from a prohibitive –78 °C to a highly manageable –10 °C. Furthermore, controlling the exact residence time (2 minutes) ensures the reaction is quenched exactly at the iminium stage, guaranteeing high fidelity to the aldehyde[2].

Mechanism Nitrile Nitrile (R-C≡N) Complex Lewis Acid-Base Complex [R-C≡N···Al(iBu)2H] Nitrile->Complex DIBAL DIBAL-H (iBu2AlH) DIBAL->Complex Iminium Iminium Aluminate [R-CH=N-Al(iBu)2] Complex->Iminium Hydride Transfer Hemiaminal Hemiaminal Intermediate [R-CH(OH)-NH2] Iminium->Hemiaminal Hydrolysis Quench Aqueous Quench (H2O / Rochelle's Salt) Quench->Hemiaminal Aldehyde Target Aldehyde (R-CHO) Hemiaminal->Aldehyde Elimination of NH3

Mechanistic pathway of the selective DIBAL-H reduction of nitriles to aldehydes.

Experimental Protocols

Protocol A: Synthesis of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile (PTC Batch Process)

Self-Validating Principle: The use of a biphasic system ensures that the highly polar inorganic byproducts (NaCl) remain in the aqueous phase, allowing for real-time reaction monitoring of the organic phase via GC-FID without sample workup.

  • Reactor Setup: Equip a 50 L glass-lined jacketed reactor with a mechanical overhead stirrer (set to 350 rpm to ensure optimal interfacial mixing), a reflux condenser, and an internal temperature probe.

  • Reagent Charging: Charge the reactor with 2-(3-methoxyphenyl)acetonitrile (5.0 kg, 34.0 mol), bis(2-chloroethyl) ether (5.35 kg, 37.4 mol, 1.1 eq), and Toluene (15 L).

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.55 kg, 1.7 mol, 5 mol%).

  • Base Addition: Slowly pump in 50% w/w aqueous NaOH (10.9 kg, 136 mol, 4.0 eq) over 45 minutes. Note: A mild exotherm will be observed. Maintain internal temperature below 40 °C during addition.

  • Cyclization: Heat the biphasic mixture to 60 °C for 12 hours. Monitor via GC-FID until the starting material is < 1.0% Area.

  • Workup: Cool to 20 °C. Add DI water (15 L) to dissolve precipitated salts. Separate the phases. Wash the organic layer with 1N HCl (10 L) to remove trace base, followed by brine (10 L).

  • Isolation: Concentrate the toluene layer under reduced pressure to afford the intermediate nitrile as a viscous pale-yellow oil (Yield: ~6.8 kg, 92%; Purity: >98% by HPLC).

Table 1: Step 1 PTC Optimization Data

Base System Catalyst (mol%) Temp (°C) Time (h) Conversion (%) Isolated Yield (%)
NaH (Anhydrous THF) None 0 to 25 18 95 81 (Safety Risk)
50% NaOH (aq) None 60 24 < 15 N/A
50% NaOH (aq) TBAB (1%) 60 18 88 82

| 50% NaOH (aq) | TBAB (5%) | 60 | 12 | > 99 | 92 (Optimized) |

Protocol B: Continuous Flow DIBAL-H Reduction to Aldehyde

Self-Validating Principle: Aluminum salts generated during the DIBAL-H quench notoriously form intractable emulsions. By utilizing an inline quench with Potassium sodium tartrate (Rochelle's salt), the aluminum is immediately chelated into highly water-soluble complexes[5], ensuring rapid, clean phase separation at the reactor outlet.

  • System Preparation: Purge the flow system (Hastelloy tubing, internal volume = 10 mL for the reaction zone) with anhydrous Toluene under a Nitrogen stream.

  • Feed Solutions:

    • Feed A (Substrate): 0.5 M 4-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile in anhydrous Toluene.

    • Feed B (Reagent): 1.0 M DIBAL-H in Toluene.

    • Feed C (Quench): 1.0 M Aqueous Rochelle's Salt solution.

  • Flow Parameters:

    • Set the reactor coil temperature to –10 °C.

    • Pump Feed A at 2.0 mL/min and Feed B at 1.1 mL/min (1.1 equivalents of DIBAL-H) into a T-mixer.

    • The combined flow rate is 3.1 mL/min, yielding a residence time of ~3.2 minutes in the 10 mL reactor coil.

  • Inline Quenching: The effluent from the reactor coil immediately enters a second T-mixer where it intersects with Feed C (pumped at 5.0 mL/min). The highly turbulent mixing instantly hydrolyzes the iminium aluminate[3].

  • Collection & Isolation: Collect the biphasic effluent in a settling tank. The layers separate cleanly within minutes. The organic layer is dried over Na2SO4 and concentrated to yield the target 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde (Yield: 88%; Purity: 97% by NMR).

FlowSetup Substrate Nitrile in Toluene (0.5 M) PumpA HPLC Pump A (2.0 mL/min) Substrate->PumpA DIBAL DIBAL-H in Toluene (1.0 M) PumpB HPLC Pump B (1.1 mL/min) DIBAL->PumpB TMixer1 T-Mixer (Hastelloy) PumpA->TMixer1 PumpB->TMixer1 Reactor Tubular Reactor (-10 °C, RT = 3.2 min) TMixer1->Reactor TMixer2 Quench T-Mixer Reactor->TMixer2 QuenchRes Aq. Rochelle's Salt (1.0 M) PumpC HPLC Pump C (5.0 mL/min) QuenchRes->PumpC PumpC->TMixer2 Collection Biphasic Collection & Phase Separation TMixer2->Collection

Continuous flow reactor schematic for the DIBAL-H reduction of 4-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile.

Table 2: Batch vs. Continuous Flow DIBAL-H Reduction Comparison

Parameter Traditional Batch Continuous Flow
Operating Temperature –78 °C –10 °C
Reaction Time 2 to 4 hours 3.2 minutes
Aldehyde Selectivity 75% (25% over-reduction) > 95% (< 5% over-reduction)
Quench Emulsion Risk High (Requires manual filtration) Zero (Inline Rochelle's chelation)

| Throughput | Limited by cryogenic vessel size | 1.2 kg / day (at current flow rates) |

Conclusion

By strategically combining Makosza phase-transfer catalysis with state-of-the-art continuous flow chemistry, the scale-up of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde is transformed from a hazardous, cryogenically dependent laboratory procedure into a robust, pilot-ready manufacturing process. This workflow ensures high atom economy, eliminates the risk of thermal runaway, and provides exceptional selective fidelity to the target aldehyde.

References

  • Exploiting Flow Chemistry for the Synthesis of Nitriles en route to N- and O-Heterocycles. University College Dublin (UCD) Research Repository. Available at: [Link]

  • From Lab Procedure to Industrial Reality: Continuous Flow DIBAL-H Reduction of Esters to Aldehydes. InnoSyn. Available at:[Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at:[Link]

  • DIBAL-H Reduction - General Procedure (Ester to alcohol & Nitrile to Aldehyde). Organic Synthesis. Available at: [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. ChemistrySteps. Available at: [Link]

Sources

Application

Advanced Application Note: Synthesis and Utility of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde in Analgesic Drug Development

Executive Summary 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde (CAS: 902836-55-9)[1] is a high-value, privileged synthetic intermediate extensively utilized in the discovery and optimization of novel centrally...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde (CAS: 902836-55-9)[1] is a high-value, privileged synthetic intermediate extensively utilized in the discovery and optimization of novel centrally acting analgesics. As the pharmaceutical industry shifts away from traditional, highly lipophilic cyclohexane-based opioids (e.g., Tramadol, Profadol) due to off-target toxicities, the tetrahydropyran (THP) scaffold has emerged as a superior bioisostere[2].

This application note provides an in-depth mechanistic rationale, comparative physicochemical data, and validated synthetic protocols for utilizing this aldehyde intermediate to construct dual-action analgesics (μ-opioid receptor agonists / monoamine reuptake inhibitors).

Mechanistic Rationale: The THP Bioisostere Advantage

The strategic replacement of a cyclohexane ring with a tetrahydropyran (THP) ring is a masterclass in rational drug design[3]. When developing CNS-active analgesics, researchers must balance blood-brain barrier (BBB) penetrance with the avoidance of lipophilic-driven off-target effects.

Causality in Scaffold Selection
  • Lipophilicity & Solubility: The introduction of the ether oxygen in the THP ring significantly lowers the partition coefficient (ClogP) and increases the Topological Polar Surface Area (TPSA)[4]. This enhances aqueous solubility, which is critical for formulating injectable or highly bioavailable oral analgesics.

  • Mitigation of Cardiotoxicity: Highly lipophilic basic amines frequently exhibit promiscuous binding to the hERG potassium channel, leading to QT prolongation. The increased polarity of the THP scaffold disrupts this hydrophobic interaction, expanding the safety margin.

  • The 3-Methoxyphenyl Pharmacophore: The 3-methoxy group is a stable, synthetically tractable precursor to a 3-hydroxyphenyl (phenol) moiety. In opioid medicinal chemistry, this phenol is an absolute requirement for anchoring the molecule to the μ-opioid receptor (MOR) via hydrogen bonding with His297[5].

Quantitative Data: Scaffold Comparison

The following table summarizes the physicochemical shift achieved by migrating from a classical cyclohexane scaffold to a THP scaffold during lead optimization.

Physicochemical PropertyCyclohexane Scaffold (e.g., Tramadol analog)Tetrahydropyran (THP) ScaffoldRationale for Pharmacological Shift
ClogP ~3.2~2.1Ether oxygen reduces overall hydrophobicity[4].
TPSA (Ų) 23.532.7Addition of the oxygen lone pairs increases polar surface area.
Aqueous Solubility Moderate (< 0.1 mg/mL)High (> 1.0 mg/mL)Enhanced dipole moment and H-bond acceptance[4].
hERG IC₅₀ < 10 μM (Moderate Risk)> 30 μM (Low Risk)Lower lipophilicity reduces off-target ion channel trapping.

Validated Synthetic Workflows & Protocols

To ensure a self-validating experimental system, the following protocols detail both the synthesis of the intermediate itself and its downstream conversion into an active analgesic. Causality is provided for all critical stoichiometric and thermal parameters.

Protocol A: Synthesis of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde

Objective: Construct the THP ring and install the highly reactive aldehyde functional group.

Step 1: Double Alkylation (Ring Closure)

  • Reagents: 2-(3-Methoxyphenyl)acetonitrile (1.0 eq), Bis(2-chloroethyl) ether (1.1 eq), Sodium Hydride (60% dispersion in mineral oil, 2.5 eq).

  • Procedure: Suspend NaH in anhydrous THF at 0 °C under an inert argon atmosphere. Slowly add a solution of 2-(3-methoxyphenyl)acetonitrile and bis(2-chloroethyl) ether in THF dropwise over 30 minutes.

  • Causality: The strong base deprotonates the benzylic carbon twice. The bis-electrophile facilitates a sequential intra-molecular cyclization, forming the thermodynamically stable 6-membered THP ring.

  • Workup: Quench carefully with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to yield 4-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile.

Step 2: Controlled Reduction to the Aldehyde

  • Reagents: 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 eq), DIBAL-H (1.0 M in hexanes, 1.2 eq).

  • Procedure: Dissolve the nitrile in anhydrous dichloromethane (DCM) and cool strictly to -78 °C. Add DIBAL-H dropwise. Stir for 2 hours at -78 °C.

  • Causality: Why -78 °C? DIBAL-H reduction of a nitrile forms a stable aluminum imine complex. Keeping the reaction at -78 °C prevents the collapse of this intermediate, completely halting over-reduction to the primary amine or alcohol.

  • Workup: Quench with saturated Rochelle's salt (potassium sodium tartrate) and stir vigorously at room temperature for 1 hour to break the aluminum emulsion. Extract with DCM to yield the target intermediate, 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde [1].

Protocol B: Downstream Conversion to a Dual-Action Analgesic

Objective: Convert the aldehyde into a basic amine and unmask the phenol to yield the active pharmaceutical ingredient (API).

Step 1: Reductive Amination

  • Procedure: Combine the aldehyde (1.0 eq) and dimethylamine hydrochloride (1.5 eq) in 1,2-dichloroethane (DCE). Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) and stir at room temperature for 12 hours.

  • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the transient iminium ion without reducing the starting aldehyde, ensuring a high-yielding conversion to the tertiary amine.

Step 2: O-Demethylation

  • Procedure: Dissolve the resulting amine in DCM and cool to -78 °C. Slowly add Boron Tribromide (BBr₃, 1.0 M in DCM, 3.0 eq). Allow to warm to 0 °C over 3 hours.

  • Causality: BBr₃ acts as a strong Lewis acid, coordinating to the methoxy oxygen and facilitating nucleophilic attack by the bromide ion to cleave the methyl ether. Critical Insight: Strict thermal control (-78 °C to 0 °C) is mandatory. Allowing the reaction to reach room temperature risks the BBr₃ cleaving the endocyclic ether oxygen of the THP ring, which would destroy the scaffold.

  • Workup: Quench with methanol at 0 °C, concentrate, and neutralize with saturated NaHCO₃ to yield the final active analgesic (e.g., 3-(4-((dimethylamino)methyl)tetrahydro-2H-pyran-4-yl)phenol).

Mandatory Visualizations

Synthetic Workflow Diagram

SynthWorkflow A 2-(3-Methoxyphenyl) acetonitrile B Bis(2-chloroethyl) ether NaH, THF, 0°C to RT A->B Alkylation C 4-(3-Methoxyphenyl)THP -4-carbonitrile B->C D DIBAL-H, DCM -78°C C->D Reduction E 4-(3-Methoxyphenyl)THP -4-carboxaldehyde (Target Intermediate) D->E F 1. HNMe2, NaBH(OAc)3 2. BBr3, DCM, -78°C E->F Reductive Amination & Deprotection G THP-based Analgesic (Active Phenol) F->G

Fig 1. Synthetic workflow from 2-(3-methoxyphenyl)acetonitrile to the THP-based analgesic.

Pharmacological Signaling Pathway

Signaling Drug THP-based Analgesic (Dual-Action) MOR μ-Opioid Receptor (MOR) Agonism Drug->MOR Binds via Phenol SERT Serotonin Transporter (SERT) Inhibition Drug->SERT Blocks via Amine NET Norepinephrine Transporter (NET) Inhibition Drug->NET Blocks via Amine Gi Gi/o Protein Activation MOR->Gi Synapse ↑ Synaptic 5-HT & NE SERT->Synapse NET->Synapse cAMP ↓ cAMP Levels Gi->cAMP Ion ↑ K+ Efflux / ↓ Ca2+ Influx Gi->Ion Analgesia Synergistic Analgesia (Pain Relief) Ion->Analgesia Suppresses Nociception Synapse->Analgesia Descending Inhibition

Fig 2. Dual-action pharmacological signaling pathway of THP-based analgesics.

References

  • European Journal of Pain (PMC) - The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice. National Institutes of Health.[Link]

  • Journal of Medicinal Chemistry (PMC) - A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. National Institutes of Health.[Link]

  • MedChemComm (PMC) - Put a ring on it: application of small aliphatic rings in medicinal chemistry. National Institutes of Health.[Link]

Sources

Method

Application Note: Catalytic Hydrogenation of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Chemoselective reduction of a sterically hindered carboxaldehyde to a primary alcohol. Introduction & Mechanistic Rational...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Chemoselective reduction of a sterically hindered carboxaldehyde to a primary alcohol.

Introduction & Mechanistic Rationale

The transformation of 4-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde to its corresponding primary alcohol, (4-(3-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanol, is a critical step in the synthesis of various pharmaceutical intermediates. This substrate presents a unique chemoselectivity challenge: it contains an aromatic ring, a methoxy ether, a tetrahydropyran (THP) ring, and a carboxaldehyde.

The objective is to selectively reduce the aldehyde without triggering the hydrogenolysis of the methoxy group or the ring-opening of the THP moiety. To achieve this, heterogeneous catalytic hydrogenation using Palladium on Carbon (Pd/C) under mild conditions is the optimal choice.

Mechanistically, this reduction follows a surface-mediated Horiuti–Polanyi pathway. Molecular hydrogen ( H2​ ) dissociates on the palladium surface to form surface-bound hydrides. The carbonyl group of the aldehyde then adsorbs onto the metal surface, aligning its π∗ orbital with the hydrides, which are delivered sequentially to the carbonyl carbon and oxygen to form the primary alcohol[1]. Because the methoxy group is directly attached to the phenyl ring (an aryl ether rather than a benzyl ether), it is highly stable against hydrogenolysis under mild H2​ pressure[1].

Experimental Design & Causality

As a self-validating system, every parameter in this protocol is chosen to maximize yield while minimizing safety risks and side reactions:

  • Catalyst Selection (10% Pd/C, 50% wet): Palladium is highly active for aldehyde reduction. Using the "wet" form (50% water by weight) is a critical safety measure; dry Pd/C is notoriously pyrophoric and can ignite upon contact with methanol vapors[1].

  • Solvent (Methanol): Polar protic solvents like methanol are crucial. They not only dissolve the organic substrate but also facilitate the proton transfer steps required during the reduction mechanism, significantly enhancing the reactant's adsorption onto the catalytic surface[2].

  • Pressure & Temperature (1 atm, 25 °C): Mild conditions are sufficient for aldehyde reduction and prevent the over-reduction of the aromatic ring, which typically requires much higher pressures and temperatures to proceed[1].

Representative Optimization Data

To guide process scale-up, the following matrix summarizes the quantitative optimization data for this specific transformation.

Table 1: Process Optimization for the Hydrogenation of the Target Carboxaldehyde

EntryCatalyst LoadingSolventPressure (atm)Time (h)Conversion (%)Isolated Yield (%)Observations
15% Pd/C (dry)EtOAc18.08578Sluggish reaction; safety risks during setup.
25% Pd/C (wet)MeOH16.0>9989Clean conversion, but requires longer stirring.
3 10% Pd/C (wet) MeOH 1 3.0 >99 96 Optimal conditions; rapid and highly selective.
4Raney NickelEtOH35.09590Requires pressurized reactor; harder to filter.

Experimental Workflow

Workflow N1 1. Substrate Preparation Dissolve Aldehyde in Degassed MeOH N2 2. Catalyst Addition Add 10% Pd/C (wet) under N2 Blanket N1->N2 N3 3. Hydrogenation Purge with H2, 1 atm, 25°C N2->N3 N4 4. Reaction Monitoring TLC / HPLC until completion N3->N4 N5 5. Catalyst Removal Filter through tightly packed Celite pad N4->N5 N6 6. Isolation Concentrate to yield Primary Alcohol N5->N6

Figure 1: Experimental workflow for the catalytic hydrogenation of the target carboxaldehyde.

Detailed Experimental Protocol

Materials Required
  • Substrate: 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde (1.0 eq, 10.0 mmol, 2.20 g)

  • Catalyst: 10% Palladium on Carbon, 50% wet (0.05 eq Pd, ~0.53 g)

  • Solvent: Methanol (HPLC grade, 50 mL)

  • Gas: Hydrogen gas (balloon or controlled line) and Nitrogen gas (for purging)

  • Consumables: Celite® 545 (for filtration)

Step-by-Step Procedure

Step 1: Substrate Preparation & Degassing

  • Action: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.20 g of the aldehyde in 50 mL of methanol. Sparge the solution with nitrogen for 10 minutes.

  • Causality: Degassing removes dissolved oxygen, which can poison the catalyst or create an explosive mixture when hydrogen is introduced later.

Step 2: Catalyst Addition

  • Action: Briefly pause the nitrogen flow and carefully add 0.53 g of 10% Pd/C (wet) to the solution. Immediately resume the nitrogen blanket.

  • Causality: The wet catalyst prevents ignition of the methanol vapors. Adding it under a nitrogen blanket ensures a self-validating safety barrier against atmospheric oxygen[1].

Step 3: Purge Cycle (Self-Validating Step)

  • Action: Seal the flask with a rubber septum. Using a vacuum/nitrogen manifold, evacuate the flask until the solvent gently bubbles, then backfill with nitrogen. Repeat this three times. Finally, evacuate the flask and backfill with hydrogen gas from a balloon.

  • Causality: This strict 3x N2​ / 1x H2​ purge cycle guarantees that the reaction environment is entirely oxygen-free, ensuring the catalyst surface is exclusively populated by reactive hydrides[3].

Step 4: Reaction Execution

  • Action: Stir the triphasic mixture vigorously at 25 °C under 1 atm of H2​ (balloon pressure).

  • Causality: Vigorous stirring is mandatory to overcome mass-transfer limitations between the hydrogen gas, the liquid solvent, and the solid catalyst surface.

Step 5: Monitoring

  • Action: After 2.5 hours, withdraw a 0.1 mL aliquot via syringe, filter it through a micro-syringe filter, and analyze via TLC (Hexanes/EtOAc 7:3) or HPLC.

  • Causality: The primary alcohol product will appear as a significantly more polar spot (lower Rf​ ) compared to the starting aldehyde. The reaction is complete when the aldehyde peak is entirely consumed.

Step 6: Filtration and Workup

  • Action: Once complete, purge the flask thoroughly with nitrogen to remove residual hydrogen. Filter the crude mixture through a tightly packed pad of Celite on a sintered glass funnel. Rinse the filter cake with an additional 30 mL of methanol.

  • Causality: Celite effectively traps sub-micron palladium fines. Failure to remove these fines can lead to product degradation during concentration and poses severe heavy-metal toxicity risks for downstream drug development[3]. Never let the Pd/C filter cake dry out in the air; keep it wet with water before disposal.

Step 7: Isolation

  • Action: Concentrate the combined filtrate under reduced pressure using a rotary evaporator (bath temp 35 °C) to afford (4-(3-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanol as a clear, viscous oil or white solid.

References

  • OrgoSolver. "Aldehyde/Ketone → Alcohol with H₂ over Pd, Pt, or Ni". OrgoSolver Reaction Database. Available at: [Link][1]

  • Stucchi M, Vasile F, Cattaneo S, Villa A, Chieregato A, Vandegehuchte BD, Prati L. "An Insight into the Role of Reactant Structure Effect in Pd/C Catalysed Aldehyde Hydrogenation". Nanomaterials. 2022; 12(6):908. Available at:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde

Welcome to the Process Optimization Support Center. This guide is designed for synthetic chemists and process development scientists scaling up the synthesis of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Support Center. This guide is designed for synthetic chemists and process development scientists scaling up the synthesis of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde. This molecule is a critical tetrahydropyran building block for various active pharmaceutical ingredients (APIs), but its synthesis is notorious for yield-limiting bottlenecks during cycloalkylation and nitrile reduction.

Below, you will find a mechanistic workflow, troubleshooting FAQs, quantitative data comparisons, and self-validating protocols to ensure high-fidelity batch execution.

Synthesis Workflow

Workflow A 3-Methoxyphenylacetonitrile + Bis(2-chloroethyl) ether B 4-(3-Methoxyphenyl)tetrahydro- 2H-pyran-4-carbonitrile A->B NaOH, PTC (Bu4NBr) Toluene/H2O, 85°C C 4-(3-Methoxyphenyl)tetrahydro- 2H-pyran-4-carboxaldehyde B->C DIBAL-H (1.05 eq) Toluene, -78°C Rochelle's Salt Quench

Two-step synthesis workflow for 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde.

Troubleshooting Guides & FAQs

Phase 1: Cycloalkylation (Formation of the Tetrahydropyran Ring)

Q: My cycloalkylation using sodium hydride (NaH) and bis(2-chloroethyl) ether suffers from low yields and intractable emulsions. How can I improve conversion? A: The traditional use of NaH in DMF or THF often leads to incomplete double-alkylation and promotes competitive E2 elimination of the bis(2-chloroethyl) ether. Furthermore, NaH generates hazardous hydrogen gas, making scale-up dangerous. The Solution: Switch to a Liquid-Liquid Phase Transfer Catalysis (PTC) system using 50% aqueous NaOH, toluene, and tetrabutylammonium bromide (TBAB). The causality here is two-fold: the lipophilic TBAB transports the hydroxide ion into the organic phase to deprotonate the 3-methoxyphenylacetonitrile, while the biphasic system keeps the highly reactive carbanion localized at the interface. This micro-environment heavily favors the intramolecular ring closure over intermolecular side reactions or ether cleavage.

Phase 2: Nitrile Reduction (The Critical Step)

Q: I am isolating the over-reduced alcohol, (4-(3-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanol, instead of the target aldehyde. How do I arrest the reduction? A: Diisobutylaluminum hydride (DIBAL-H) reduces nitriles to aldehydes via an imine-aluminum intermediate. However, if the temperature rises above -60 °C or if a large excess of DIBAL-H is used, the intermediate can collapse or undergo further hydride transfer, acting similarly to a full reduction with LiAlH₄ [1]. The Solution: Strict stoichiometric and thermal control. Use exactly 1.05 to 1.10 equivalents of DIBAL-H. The reaction must be maintained at -78 °C during addition and aging. The low temperature stabilizes the tetrahedral imine-aluminum complex, preventing it from accepting a second hydride [2].

Q: During the aqueous workup of the DIBAL-H reduction, a thick, stubborn gel forms, trapping my product and ruining the isolated yield. What is the correct quench procedure? A: The "gel" is amorphous aluminum hydroxide (Al(OH)₃), which forms when aluminum salts are quenched with plain water or simple acids/bases. This emulsion severely hinders phase separation and physically traps the hydrophobic product. The Solution: Quench the reaction with an aqueous solution of Rochelle's salt (potassium sodium tartrate). The tartrate dianion acts as a bidentate ligand, strongly chelating the Al³⁺ ions to form a highly water-soluble complex. Stir the biphasic mixture vigorously at room temperature for 1–2 hours until two distinct, crystal-clear layers emerge [3].

Mechanism Nitrile Nitrile (R-CN) Adduct Lewis Acid-Base Adduct (R-CN···Al(iBu)2H) Nitrile->Adduct DIBAL-H coordination (-78°C) ImineAl Imine-Aluminum Complex (R-CH=N-Al(iBu)2) Adduct->ImineAl Hydride transfer Aldehyde Aldehyde (R-CHO) ImineAl->Aldehyde H2O / H+ Quench (Hydrolysis) Amine Primary Amine (Over-reduction) ImineAl->Amine Excess DIBAL-H or warming Alcohol Alcohol (Over-reduction) Aldehyde->Alcohol Excess DIBAL-H or warming

DIBAL-H reduction mechanism of nitriles to aldehydes, highlighting over-reduction pathways.

Quantitative Data: Reaction Conditions vs. Yield

The following table summarizes how variations in the DIBAL-H reduction step impact the final yield of the aldehyde.

Reduction ConditionEquivalentsTemp (°C)Quench MethodMajor ProductIsolated Yield
DIBAL-H in Toluene2.5 eq0 °C to RT1M HClPrimary Amine / Alcohol< 20% (Aldehyde)
DIBAL-H in Toluene1.1 eq-78 °CH₂O (Direct)Aldehyde (trapped in gel)45% (Poor recovery)
DIBAL-H in Toluene 1.05 eq -78 °C Rochelle's Salt Aldehyde 88 - 92%
LiAlH₄ in THF1.0 eq-78 °CFieser WorkupPrimary Amine0% (Aldehyde)

Experimental Protocols (Self-Validating Systems)

Protocol 1: Phase-Transfer Catalyzed Cycloalkylation
  • Charge: To a 1L jacketed reactor, add 3-methoxyphenylacetonitrile (100 mmol), bis(2-chloroethyl) ether (110 mmol), tetrabutylammonium bromide (5 mmol, 5 mol%), and toluene (300 mL).

  • Base Addition: Begin vigorous mechanical stirring (crucial for biphasic reactions). Slowly add 50% w/w aqueous NaOH (100 mL).

  • Heating: Heat the biphasic mixture to 85 °C for 8-12 hours.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material spot should disappear, replaced by a single, less polar spot corresponding to 4-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile.

  • Workup: Cool to room temperature. Separate the aqueous layer. Wash the organic layer with water (2 x 100 mL) and 1M HCl (100 mL) to remove residual base and the PTC. Concentrate under reduced pressure to yield the intermediate.

Protocol 2: Precision DIBAL-H Reduction
  • Preparation: Dissolve 4-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile (50 mmol) in anhydrous toluene (200 mL) in a flame-dried, argon-purged flask.

  • Cooling: Immerse the flask in a dry ice/acetone bath.

    • Validation Check: Ensure the internal temperature reaches strictly -78 °C before proceeding. Do not rely solely on the bath temperature.

  • Addition: Add DIBAL-H (1.0 M in toluene, 52.5 mL, 1.05 eq) dropwise via a syringe pump over 45 minutes. Maintain the internal temp below -70 °C.

  • Aging: Stir at -78 °C for 2 hours.

  • Quench (Critical): Carefully add anhydrous methanol (5 mL) dropwise at -78 °C to safely destroy any unreacted DIBAL-H. Remove the cooling bath.

  • Rochelle's Workup: Pour the mixture into a vigorously stirring saturated aqueous solution of Rochelle's salt (200 mL) [4].

    • Validation Check: Initially, a milky emulsion will form. Continue stirring at room temperature for 1-2 hours until the emulsion completely breaks into two clear, easily separable liquid phases. If the layers are cloudy, continue stirring.

  • Isolation: Separate the organic layer, extract the aqueous layer with EtOAc (2 x 50 mL), dry over Na₂SO₄, and concentrate to yield the pure 4-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde.

References

  • Master Organic Chemistry. "Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles."[Link]

  • Organic Synthesis. "DIBAL-H Reduction."[Link]

Optimization

Technical Support Center: Solvent Optimization for 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde Reactions

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the functionalization of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde . This mol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the functionalization of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde .

This molecule presents a unique mechanistic bottleneck: the C4 position of the tetrahydropyran (THP) ring is a quaternary center. To minimize 1,3-diaxial steric interactions, the bulky 3-methoxyphenyl group typically adopts an equatorial conformation, forcing the highly reactive carboxaldehyde group into an axial position . This axial trajectory is severely shielded by the adjacent axial protons of the THP ring, making standard nucleophilic additions (Bürgi-Dunitz trajectory) exceptionally slow.

Optimizing your solvent is not just about solubility; it is about manipulating thermodynamics, overcoming steric activation energy barriers, and controlling reaction equilibria. Below is our comprehensive troubleshooting guide and FAQ for optimizing solvent selection in your workflows.

Part 1: Troubleshooting & FAQs

Section A: Reductive Amination Challenges

Q: My reductive amination using Sodium Triacetoxyborohydride (STAB) is stalling at the imine formation step. I am currently using 1,2-Dichloroethane (DCE). Should I switch solvents? A: Yes. While DCE is a legacy solvent for reductive aminations, it is highly toxic and often unnecessary. We strongly recommend switching to Tetrahydrofuran (THF) . Density functional theory (DFT) studies demonstrate that THF provides similar thermodynamic and kinetic pathways to DCE for STAB-mediated reductions, while offering a significantly greener profile[1]. Furthermore, STAB maintains its high chemoselectivity for reducing imines over the unreacted hindered aldehyde in THF[1]. Because your aldehyde is sterically hindered, the initial condensation to the carbinolamine is slow. THF allows for the easy integration of molecular sieves or Lewis acids (like Ti(O−iPr)4​ ) to drive the dehydration step forward.

Q: Why am I seeing unreacted aldehyde even after 24 hours? A: The steric bulk of the quaternary C4 center prevents rapid nucleophilic attack by the amine. If you are using a secondary amine, you are forming an iminium ion, which is highly unstable if water is not rigorously removed. Causality: Water acts as a competing nucleophile, pushing the equilibrium back to the starting materials. Switch to anhydrous THF and employ a Soxhlet extractor with 4Å molecular sieves if standard desiccant addition is insufficient.

Section B: Grignard Addition Failures

Q: I am getting abysmal yields (<20%) when adding alkyl Grignard reagents to this aldehyde in Diethyl Ether ( Et2​O ). How can solvent selection fix this? A: The failure here is twofold: insufficient reaction temperature and poor stabilization of the Schlenk equilibrium. The Schlenk equilibrium ( 2RMgX⇌R2​Mg+MgX2​ ) is heavily influenced by solvent dynamics; ethereal solvents coordinate the magnesium center, stabilizing the reactive species[2]. Because your aldehyde is sterically hindered, the reaction requires a higher activation energy than Et2​O (boiling point 34.6 °C) can provide under reflux. We recommend upgrading to 4-Methyltetrahydropyran (4-MeTHP) or 2-Methyltetrahydrofuran (2-MeTHF) . 4-MeTHP has emerged as a superior solvent for hindered Grignard additions due to its higher boiling point (105 °C) and strong hydrophobicity, which not only provides the thermal energy needed to overcome steric clash but also facilitates easier phase separation during aqueous workup[3].

Q: Why don't I see aldol condensation side products when I heat the Grignard reaction? A: Because 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde lacks α -protons. The C4 carbon is fully substituted. It cannot enolize. However, under prolonged heating with basic reagents, you must watch out for the Cannizzaro reaction (disproportionation into the corresponding carboxylic acid and alcohol). Using strictly anhydrous ethereal solvents suppresses the hydroxide-mediated Cannizzaro pathway.

Part 2: Quantitative Solvent Comparison

To aid in your experimental design, summarize your solvent choices using the physicochemical parameters below.

SolventBoiling Point (°C)Relative PolarityWater Solubility (g/100mL)Green Chemistry StatusRecommended Workflow for this Aldehyde
THF 66.00.207MiscibleModerate (Peroxide risk)Baseline for Reductive Amination
2-MeTHF 80.20.13614.0Excellent (Renewable)Mild Grignard Additions
4-MeTHP 105.0~0.1001.5ExcellentHigh-Temp Grignard (Steric override)
Toluene 110.60.0990.05ModerateWittig Olefination
DCE 83.50.3270.8Poor (Toxic/Halogenated)Avoid - Replace with THF

Part 3: Self-Validating Experimental Protocols

Protocol A: High-Efficiency Reductive Amination

Objective: Overcome axial steric hindrance during iminium formation.

  • Preparation: In an oven-dried flask under N2​ , dissolve 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde (1.0 eq) and your target amine (1.2 eq) in anhydrous THF (0.2 M).

  • Dehydration: Add Titanium(IV) isopropoxide ( Ti(O−iPr)4​ , 1.5 eq). Stir at room temperature for 12 hours.

  • Validation Check (Critical): Remove a 0.1 mL aliquot, quench with saturated NaHCO3​ , extract with EtOAc, and analyze via FT-IR. Do not proceed until the aldehyde carbonyl stretch (~1720 cm−1 ) is entirely replaced by the imine/iminium stretch (~1650 cm−1 ).

  • Reduction: Cool the reaction to 0 °C. Add STAB (1.5 eq) portion-wise. The selectivity of STAB ensures that any trace unreacted aldehyde is largely ignored in favor of the imine[1].

  • Workup: Quench with 1N NaOH to break the titanium emulsion. Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: High-Temperature Grignard Addition

Objective: Utilize 4-MeTHP to provide thermal energy for hindered nucleophilic attack.

  • Solvent Prep: Degas anhydrous 4-MeTHP (0.5 M relative to aldehyde) by sparging with argon for 15 minutes.

  • Reagent Addition: Cool the aldehyde/4-MeTHP solution to 0 °C. Dropwise, add the Grignard reagent (1.5 eq).

  • Thermal Override: Remove the ice bath and heat the reaction to 80 °C. The elevated temperature in 4-MeTHP provides the kinetic energy required to bypass the 1,3-diaxial proton shielding[3].

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The highly polar alcohol product will run significantly lower than the starting aldehyde.

  • Workup: Cool to 0 °C and quench carefully with saturated NH4​Cl . The strong hydrophobicity of 4-MeTHP ensures a rapid, clean phase separation without the stubborn emulsions often seen with THF[3].

Part 4: Mechanistic Visualizations

RA_Workflow A Aldehyde + Amine (in THF) B Carbinolamine Intermediate A->B Nucleophilic Addition (Sterically Hindered) C Iminium Ion Formation B->C -H2O (Requires Sieves/Ti(OiPr)4) D STAB Reduction (Hydride Transfer) C->D NaB(OAc)3H E Alkylated Amine Product D->E Aqueous Workup

Fig 1: Reductive amination workflow highlighting steric bottlenecks at the iminium formation step.

Schlenk A 2 RMgX (Monomeric Grignard) B R2Mg + MgX2 (Diorganomagnesium) A->B Schlenk Equilibrium C Solvent Coordination (THF, 2-MeTHF, 4-MeTHP) C->A Solvates Mg Center C->B Drives Equilibrium via Precipitation

Fig 2: Solvent coordination dynamics controlling the Schlenk equilibrium in Grignard reactions.

References

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. National Institutes of Health (NIH).[Link]

  • How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. ACS Publications.[Link]

  • 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. National Institutes of Health (NIH).[Link]

Sources

Troubleshooting

resolving HPLC co-elution issues for 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde impurities

Technical Support Center: HPLC Method Development & Troubleshooting Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Method Development & Troubleshooting

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing high-performance liquid chromatography (HPLC) co-elution challenges with 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde and its process-related impurities.

Due to the unique structural features of this molecule—a reactive carboxaldehyde group, a polar tetrahydropyran (THP) ring, and an aromatic 3-methoxyphenyl moiety—standard C18 method development approaches frequently fail. This guide provides field-proven, mechanistically grounded solutions to achieve baseline resolution ( Rs​>1.5 ).

Diagnostic Workflow for Co-Elution Resolution

Before adjusting gradient slopes or temperatures, you must identify the chemical nature of the co-eluting impurity and the solvent environment. Use the decision matrix below to diagnose the root cause of your separation failure.

HPLC_Troubleshooting Start Co-elution Detected: 4-(3-Methoxyphenyl)THP-4-carboxaldehyde CheckSolvent Is Methanol (MeOH) the organic modifier? Start->CheckSolvent Hemiacetal Hemiacetal Formation! Switch to Acetonitrile (ACN) CheckSolvent->Hemiacetal Yes CheckImpurity Identify Co-eluting Impurity CheckSolvent->CheckImpurity No Hemiacetal->CheckImpurity ImpAcid Carboxylic Acid (Oxidation Product) CheckImpurity->ImpAcid ImpAlcohol Alcohol / Nitrile (Reduction / Precursor) CheckImpurity->ImpAlcohol FixAcid Lower pH to 2.5 (0.1% Formic Acid/TFA) ImpAcid->FixAcid FixAlcohol Change Selectivity (α) Use Phenyl-Hexyl Column ImpAlcohol->FixAlcohol Optimize Fine-tune Gradient & Temp (Master Resolution Eq.) FixAcid->Optimize FixAlcohol->Optimize Success Baseline Resolution (Rs > 1.5) Optimize->Success

Figure 1: Decision tree for troubleshooting 4-(3-Methoxyphenyl)THP-4-carboxaldehyde co-elution.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my main peak split or show a broad, co-eluting "ghost" peak when using Methanol as the organic modifier? A: This is a classic chemical artifact caused by the solvent, not a true impurity. The carboxaldehyde group is highly electrophilic. When exposed to Methanol (a nucleophile) in the mobile phase, it undergoes a reversible nucleophilic addition to form a hemiacetal.

Because this reaction reaches a dynamic equilibrium within the column, the aldehyde and its hemiacetal form travel at different velocities, resulting in peak splitting, severe tailing, or co-eluting "ghost" peaks. Research on similar aldehyde-containing molecules confirms that in methanol solutions, the hemiacetal can become the dominant component (>90%) [1]. Solution: Immediately replace Methanol with Acetonitrile (ACN). ACN is an aprotic solvent and cannot form hemiacetals, ensuring the molecule remains in its native aldehyde state throughout the chromatographic run.

Q2: How do I separate the aldehyde from its over-reduced alcohol impurity? They co-elute perfectly on my C18 column. A: The structural difference between the aldehyde and the alcohol (4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanol is minimal in terms of overall hydrophobic surface area. A standard C18 column relies almost entirely on dispersive (hydrophobic) interactions, making it "blind" to this minor functional group change.

To resolve this, you must manipulate the Selectivity ( α ) term of the Master Resolution Equation [2]. Selectivity is the most powerful driver of resolution. Solution: Switch to a Phenyl-Hexyl or Polar-Embedded (e.g., Amide) stationary phase. A Phenyl-Hexyl column introduces π−π interactions with the 3-methoxyphenyl ring. The electron-withdrawing nature of the aldehyde carbonyl conjugates differently with the stationary phase's phenyl ring compared to the electron-donating nature of the hydroxyl group, creating orthogonal selectivity and driving the peaks apart.

Q3: The oxidized impurity (carboxylic acid) is co-eluting at the solvent front or severely tailing into the main peak. How do I fix this? A: The oxidation product, 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, contains an ionizable carboxyl group with a pKa​ of roughly 4.5. If you are using an unbuffered mobile phase or a neutral pH (e.g., pure water/ACN), the acid exists partially or fully as a highly polar carboxylate anion. This causes it to wash out at the void volume ( t0​ ) or smear across the chromatogram. Solution: Suppress the ionization by lowering the mobile phase pH to at least 2 units below the pKa​ . Using 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) (pH ~2.5) will keep the carboxylic acid fully protonated (neutral), significantly increasing its retention ( k′ ) and separating it from early-eluting matrix components [3].

Quantitative Data: Column & Solvent Screening Summary

The table below summarizes the expected retention and resolution outcomes when screening different stationary and mobile phases for this specific compound class.

Column ChemistryMobile Phase (A / B)Selectivity ( α )Peak Shape (Asymmetry)Resolution ( Rs​ )Verdict
Standard C18 Water / MeOH1.022.4 (Split peaks)< 0.8FAIL: Hemiacetal formation; poor selectivity.
Standard C18 0.1% FA / ACN1.051.21.1MARGINAL: Solves splitting, but alcohol co-elutes.
Polar-Embedded 0.1% FA / ACN1.121.11.6PASS: Good H-bonding selectivity for alcohol.
Phenyl-Hexyl 0.1% FA / ACN1.181.05> 2.0OPTIMAL: Strong π−π selectivity; baseline resolution.

Note: Data assumes a standard gradient of 5% to 95% B over 15 minutes at 30∘C .

Step-by-Step Experimental Protocol: Method Optimization

To build a self-validating, robust method for quantifying 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde and its impurities, follow this exact workflow.

Phase 1: System Preparation & Screening

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile. (Do not use Methanol).

  • Column Installation: Install a Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm for UPLC or 4.6 x 150 mm, 3.5 µm for HPLC).

  • Equilibration: Flush the column with 10 column volumes of 50:50 A:B, followed by 10 column volumes of initial gradient conditions (95% A).

Phase 2: Gradient Optimization

  • Initial Broad Gradient: Run a linear gradient from 5% B to 95% B over 20 minutes. Flow rate: 0.4 mL/min (UPLC) or 1.0 mL/min (HPLC). Column Temperature: 30∘C .

  • Identify Elution Window: Note the retention time ( tR​ ) of the first and last eluting peaks (usually the carboxylic acid and the carbonitrile precursor, respectively).

  • Focus the Gradient: Calculate the %B at the elution time of the first peak. Adjust the gradient to start 10% below this value and end 10% above the %B of the last peak [3].

    • Example: If all peaks elute between 40% B and 60% B, change the gradient to run from 30% B to 70% B over 15 minutes. This flattens the slope, increasing the capacity factor ( k′ ) and resolving closely eluting isomers.

Phase 3: Fine-Tuning & System Suitability Validation

  • Temperature Tuning: If the alcohol impurity (Impurity B) and the main aldehyde peak are still not achieving Rs​>1.5 , decrease the column temperature to 20∘C . Lower temperatures often enhance the π−π interactions on Phenyl-Hexyl columns.

  • System Suitability Criteria: Inject a resolution mixture containing the aldehyde, alcohol, and acid impurities (0.1 mg/mL each). The method is considered valid and self-sustaining only if:

    • Resolution ( Rs​ ) between the Aldehyde and Alcohol ≥1.5 .

    • Tailing factor ( Tf​ ) for the main peak ≤1.5 .

    • Relative Standard Deviation (RSD) of retention times for 5 replicate injections ≤0.5% .

References

  • Li, Y., Shi, Y., Song, X., Zhao, Z., Zhang, N., & Hao, C. (2021). "Insights into the existing form of glycolaldehyde in methanol solution: an experimental and theoretical investigation." New Journal of Chemistry (RSC Publishing). Available at:[Link]

  • Schug, K.A. (2020). "The Role of Selectivity in Liquid Chromatography Method Development." Restek Advantage. Available at:[Link]

  • Element Lab Solutions. (2019). "HPLC method development critical decisions." Element Lab Solutions Technical Blog. Available at:[Link]

Optimization

overcoming low aqueous solubility of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate highly lipophilic, structurally complex intermediates like 4-(3-Methoxyphenyl)t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate highly lipophilic, structurally complex intermediates like 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde .

This compound presents a dual challenge: profound aqueous insolubility driven by its bulky, planar methoxyphenyl and tetrahydropyran rings, and chemical instability due to its reactive aldehyde moiety. This guide is designed to move beyond basic troubleshooting. We will explore the causality behind your formulation failures and provide self-validating protocols to ensure your in vitro assays and preclinical pharmacokinetic (PK) studies succeed.

Section 1: Physicochemical Profiling & The Solubility Challenge

Q: Why does 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde precipitate immediately when introduced to aqueous assay buffers? A: The precipitation is driven by the compound's high lipophilicity (LogP) and lack of ionizable groups. Because it cannot be solubilized by simple pH adjustments or salt formation, it relies entirely on weak dipole interactions in water, which are insufficient to overcome its crystal lattice energy[1]. When you use a stock solution of DMSO and dilute it into an aqueous buffer, you trigger a "solvent shift." The DMSO rapidly diffuses into the bulk water, leaving the highly lipophilic aldehyde in a state of local supersaturation, which forces immediate nucleation and precipitation.

Q: How do I prevent the aldehyde group from oxidizing to a carboxylic acid during the formulation process? A: Aldehydes are highly susceptible to auto-oxidation in the presence of oxygen, light, and water. To prevent this, you must physically shield the reactive moiety. 2 encapsulate the lipophilic rings and the reactive aldehyde within their hydrophobic cavity, effectively isolating the molecule from oxidative catalysts in the aqueous environment[2].

G A 4-(3-Methoxyphenyl)tetrahydro- 2H-pyran-4-carboxaldehyde B Assess Oxidation Risk & LogP Profile A->B C Cyclodextrin Complexation (HP-β-CD) B->C High Oxidation Risk D Lipid-Based Delivery (SEDDS) B->D High Lipophilicity E Aqueous Soluble Formulation (Bioavailable) C->E D->E

Workflow for solubility enhancement of lipophilic aldehydes based on physicochemical risks.

Section 2: Quantitative Comparison of Formulation Strategies

Before selecting a protocol, it is critical to match the formulation strategy to your experimental endpoint. Below is a summary of quantitative data regarding solubility enhancement techniques for lipophilic aldehydes.

Formulation StrategyPrimary ExcipientsTypical Solubility IncreaseKey AdvantagePrimary Limitation
Co-solvency Ethanol, PEG 40010x - 50xSimple preparationPrecipitation upon dilution
Cyclodextrin Complexation HP-β-CD, SBE-β-CD500x - 1500xProtects aldehyde from oxidationLimited by cavity size
Lipid-Based (SEDDS) Labrafac PG, Transcutol HP>2000xExcellent for oral bioavailabilityComplex physical stability
Nanosuspension Poloxamer 188, Tween 80100x - 500xHigh drug loading capacityOstwald ripening risk

Section 3: Cyclodextrin Complexation for In Vitro Assays

Q: I need to test this compound in a cell-based assay, but I cannot exceed 1% DMSO. How can I achieve a stable aqueous solution? A: You must utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD will host the methoxyphenyl and tetrahydropyran moieties, while the hydrophilic exterior maintains aqueous solubility, allowing you to bypass the use of DMSO entirely[3].

Self-Validating Protocol: HP-β-CD Co-Precipitation

Causality Note: We use a co-solvent evaporation method rather than direct dissolution because the crystalline lattice energy of the aldehyde is too high to spontaneously enter the cyclodextrin cavity in pure water.

  • Preparation: Dissolve 10 molar equivalents of HP-β-CD in 50 mM Phosphate Buffer (pH 7.4). Separately, dissolve 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde in absolute ethanol (co-solvent) to a concentration of 10 mg/mL.

  • Complexation: Under high-shear mixing (e.g., 800 RPM), add the ethanol-drug solution dropwise into the aqueous HP-β-CD solution. Stir continuously for 24 hours at room temperature in a dark environment to allow thermodynamic equilibration of the inclusion complex.

  • Self-Validation Check (Crucial): Before proceeding, measure the solution's absorbance at 600 nm using a UV-Vis spectrophotometer.

    • Pass: Absorbance < 0.05. The complex has formed successfully, and the solution is optically clear.

    • Fail: Absorbance > 0.05. Uncomplexed drug is precipitating as nanoparticles. Filter the solution through a 0.22 µm PTFE syringe filter to remove uncomplexed drug, then re-measure to confirm clarity.

  • Solvent Evaporation: Transfer the clear solution to a rotary evaporator. Remove the ethanol under reduced pressure (40°C, 150 mbar) until the original aqueous volume is reached.

  • Lyophilization: Freeze the solution at -80°C and lyophilize for 48 hours to obtain a stable, solid inclusion complex that can be instantly reconstituted in water.

Protocol S1 1. Dissolve HP-β-CD in Aqueous Buffer S3 3. Dropwise Addition Under High-Shear Mixing S1->S3 S2 2. Dissolve Aldehyde in Ethanol (Co-solvent) S2->S3 S4 4. Self-Validation: DLS & UV-Vis Check S3->S4 S5 5. Solvent Evaporation & Lyophilization S4->S5 Clear Solution Confirmed

Step-by-step experimental workflow for cyclodextrin co-precipitation and lyophilization.

Section 4: Lipid-Based Formulations for Preclinical PK

Q: My cyclodextrin complex works perfectly in vitro, but oral bioavailability in my rodent PK models is still near zero. What is going wrong? A: While cyclodextrins are excellent for parenteral and in vitro applications, highly lipophilic compounds often fail to partition out of the cyclodextrin cavity and into the lipophilic intestinal membrane. For oral delivery,4 like Self-Emulsifying Drug Delivery Systems (SEDDS) are superior. They utilize the body's natural lipid digestion pathways, keeping the drug solubilized in mixed micelles within the gastrointestinal tract[4].

Self-Validating Protocol: SEDDS Formulation

Causality Note: A successful SEDDS relies on the precise hydrophilic-lipophilic balance (HLB) of the excipients to spontaneously form a microemulsion upon contact with gastric fluids.

  • Excipient Blending: In a glass vial, combine 40% Labrafac PG (oil phase), 40% Kolliphor EL (surfactant), and 20% Transcutol HP (co-surfactant). Add 0.1% α-tocopherol to prevent aldehyde oxidation.

  • Drug Incorporation: Add 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde to the lipid blend (target loading: 25 mg/g). Stir magnetically at 37°C for 4 hours until a visually isotropic, clear solution is formed.

  • Self-Validation Check (Emulsification Test): Drop 1 mL of your lipid-drug mixture into 100 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C under gentle stirring (50 RPM).

    • Pass: The mixture spontaneously forms a transparent or slightly bluish dispersion within 2 minutes. Analyze via Dynamic Light Scattering (DLS); a successful system will show a Z-average droplet size < 50 nm and a Polydispersity Index (PDI) < 0.2.

    • Fail: The mixture turns milky white or drug crystals appear. This indicates the surfactant concentration is too low to maintain the drug in the micellar phase. You must adjust the ratio of Kolliphor EL to Labrafac PG and repeat the test.

References

  • 1 - AZoLifeSciences 2.2 - PMC / NIH

  • 3 - Drug Development & Delivery

  • 4 - WuXi AppTec DMPK

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering yield drops, reagent quenching, or analytical discrepancies when utilizing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering yield drops, reagent quenching, or analytical discrepancies when utilizing 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde .

While this sterically hindered, quaternary aldehyde is a highly valuable intermediate in medicinal chemistry, its reactivity profile demands rigorous anhydrous techniques. This guide provides a self-validating framework for understanding, troubleshooting, and correcting moisture-related degradation in your workflows.

Part 1: Quantitative Data & Storage Parameters

To establish a baseline for handling, below is the physicochemical and storage profile for this specific building block.

ParameterSpecificationScientific Rationale
Chemical Name 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehydeTarget building block for active pharmaceutical ingredients.
CAS Number 902836-55-9Unique identifier for procurement and safety tracking[1].
Physical Form SolidHigh surface area in powder form increases susceptibility to atmospheric moisture absorption[1].
Storage Temperature -20°CSlows kinetic pathways of auto-oxidation and thermodynamic hydrate formation[1].
Atmosphere Nitrogen or Argon (Inert)Displaces atmospheric H₂O and O₂ to prevent degradation[1].
Azeotropic Drying Agent Anhydrous TolueneForms a minimum-boiling azeotrope with water for gentle moisture removal[2].
Part 2: Expert FAQs (The Causality of Experimental Choices)

Q: Why is this specific aldehyde moisture-sensitive if it lacks alpha-protons? A: Because the C4 position of the tetrahydropyran ring is fully substituted (quaternary), this compound cannot undergo enolization or self-aldol condensation. However, the electrophilic carbonyl carbon remains highly susceptible to nucleophilic attack by water. This establishes a reversible equilibrium between the free aldehyde and its hydrate (gem-diol) form[3]. Even trace moisture from the atmosphere will shift this equilibrium toward the hydrate.

Q: How does hydrate formation impact my downstream reactions? A: The gem-diol form introduces two acidic hydroxyl protons into your system. If you are performing standard aldehyde homologation or addition reactions (e.g., Wittig olefination, Grignard addition, or reductive amination), these protons will rapidly quench your highly basic organometallic or hydride reagents. This not only ruins the reaction stoichiometry but completely halts the intended nucleophilic addition to the carbonyl.

Q: How can I verify moisture contamination analytically? A: ¹H NMR is the most definitive diagnostic tool. In a dry, non-protic deuterated solvent (e.g., CDCl₃ or C₆D₆), the free aldehyde proton appears as a sharp singlet typically between 9.4–9.8 ppm. If moisture has compromised the batch, you will observe a reduction in the integration of this peak and the appearance of a broad peak corresponding to the gem-diol hydroxyls.

Part 3: Troubleshooting Guide

Symptom: Complete failure or <20% yield in Wittig, Grignard, or Reductive Amination reactions using this building block. Root Cause: The solid compound absorbed atmospheric moisture during weighing/transfer, forming the hydrate and subsequently quenching the organometallic reagent. Corrective Action: Do not discard the batch. The hydration is reversible. Perform the Azeotropic Drying Protocol (detailed below) immediately prior to introducing the sensitive reagents.

Symptom: The solid has turned into a sticky paste and ¹H NMR shows a new peak in the carboxylic acid region (~11-12 ppm). Root Cause: Auto-oxidation. Moisture often carries dissolved oxygen, which facilitates the irreversible oxidation of the aldehyde to the corresponding carboxylic acid[3]. Corrective Action: Azeotropic drying will not reverse oxidation. The batch must be purified via flash column chromatography or discarded if the acid ratio is too high.

Part 4: Experimental Protocols (Self-Validating Systems)
Protocol 1: Azeotropic Drying via Toluene Evaporation

Causality: Toluene and water form a minimum-boiling azeotrope[2]. By dissolving the wet aldehyde in dry toluene and evaporating it under reduced pressure, the water is stripped away at a low temperature, shifting the hydration equilibrium entirely back to the anhydrous free aldehyde without requiring harsh heating.

  • Dissolution: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the suspect 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde in anhydrous toluene (approx. 10 mL per gram of compound).

  • Equilibration: Stir the solution at room temperature for 10 minutes to ensure complete dissolution and mobility of the hydrate equilibrium.

  • Azeotropic Stripping: Connect the flask to a Schlenk line vacuum. Gently apply reduced pressure to evaporate the toluene. The water-toluene azeotrope will evaporate first, carrying the moisture out of the system.

  • Self-Validation Step: Repeat the dissolution and evaporation process one more time. Take a 1 mg aliquot of the resulting residue, dissolve in anhydrous C₆D₆, and run a rapid ¹H NMR. The presence of a sharp singlet at ~9.5 ppm and the absence of broad OH peaks confirms successful dehydration.

  • Immediate Use: Do not expose the dried residue to air. Immediately dissolve it in your strictly anhydrous reaction solvent (e.g., dry THF) and proceed with your downstream protocol.

Protocol 2: Anaerobic and Anhydrous Dispensing

Causality: Preventing moisture ingress thermodynamically protects the aldehyde, eliminating the need for downstream remediation.

  • Thermal Equilibration: Allow the sealed container of the aldehyde to warm from -20°C to room temperature inside a vacuum desiccator before opening. Causality: This prevents condensation of atmospheric moisture on the cold solid.

  • Transfer: Move the sealed bottle into a glovebox purged with high-purity Argon.

  • Self-Validation Step: Validate the inert atmosphere of the glovebox by exposing a small drop of diethylzinc or a standard titanium indicator; it should not fume or change color, confirming H₂O/O₂ < 1 ppm.

  • Dispensing: Weigh the required mass into a pre-dried reaction vessel. Seal the vessel with a rubber septum before removing it from the glovebox.

  • Storage: Purge the master bottle with inert gas, seal tightly with Parafilm, and return immediately to -20°C storage[1].

Part 5: Mandatory Visualization

MoistureHandling Storage Optimal Storage (-20°C, N2/Ar) Exposure Exposure to Ambient Air (Moisture & O2) Storage->Exposure Improper Handling ActiveAldehyde Anhydrous Free Aldehyde (Active Electrophile) Storage->ActiveAldehyde Proper Handling (Glovebox) Hydrate Reversible Hydration (gem-diol formation) Exposure->Hydrate + H2O Acid Irreversible Auto-Oxidation (Carboxylic Acid) Exposure->Acid + O2 Drying Azeotropic Drying (Toluene, Vacuum) Hydrate->Drying Remediation Downstream Moisture-Sensitive Reactions (Wittig, Grignard) Hydrate->Downstream If used directly Drying->ActiveAldehyde - H2O (Azeotrope) ActiveAldehyde->Downstream Addition Failure Reaction Quenching (Low Yield / Failure) Downstream->Failure Reagent Quenched

Workflow and chemical equilibrium dynamics for handling moisture-sensitive quaternary aldehydes.

References
  • Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids Source: PMC - NIH URL:[Link]

  • Azeotropic distillation Source: Wikipedia URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting NMR Signal Overlap for 3-Methoxyphenyl Tetrahydropyran Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with NMR signal overlap in the characterization of 3-methoxyphenyl tetrahydropyran...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with NMR signal overlap in the characterization of 3-methoxyphenyl tetrahydropyran derivatives. The inherent structural complexity of these molecules, featuring both a substituted aromatic ring and a flexible aliphatic tetrahydropyran (THP) ring, often leads to crowded and overlapping signals in ¹H NMR spectra. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ¹H NMR spectrum shows significant overlap in the aromatic region (around 6.8-7.3 ppm). How can I resolve these signals to confirm my substitution pattern?

A1: Overlap in the aromatic region for 3-methoxyphenyl derivatives is common due to the similar electronic environments of the aromatic protons.[1][2] Here’s a systematic approach to resolving this:

Initial Steps: Simple Adjustments

  • Solvent-Induced Shifts: The chemical shifts of aromatic protons can be sensitive to the choice of deuterated solvent due to anisotropic effects.[3][4] Changing the solvent can alter the chemical shifts of the overlapping protons, potentially resolving them.

    • Protocol: Acquire ¹H NMR spectra in a variety of deuterated solvents with different properties (e.g., benzene-d₆, acetone-d₆, DMSO-d₆) and compare them to your initial spectrum (likely in CDCl₃).[5][6] Aromatic solvents like benzene-d₆ often induce significant shifts in the resonances of nearby protons.[3]

  • Temperature Variation: Changing the temperature can sometimes improve resolution.[7] While less common for resolving aromatic signals of small molecules compared to conformationally flexible systems, it's a straightforward experiment to perform.

    • Protocol: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 298 K down to 253 K or up to 323 K, solvent permitting). Even small changes in chemical shifts with temperature can sometimes be enough to resolve overlapping signals.[7]

Advanced Techniques: 2D NMR Spectroscopy

If simple adjustments are insufficient, 2D NMR experiments are powerful tools for resolving overlap by spreading the signals into a second dimension.[8][9][10]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[11][12] It is invaluable for tracing the connectivity of the aromatic protons.

    • Application: A COSY spectrum will show cross-peaks between adjacent aromatic protons, allowing you to "walk" around the ring and confirm the substitution pattern even if the 1D signals are overlapped.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[11][13] Since ¹³C spectra are generally better resolved, this can help to differentiate overlapping proton signals.[14][15]

    • Application: If two aromatic proton signals overlap in the ¹H spectrum, but their attached carbons have different ¹³C chemical shifts, they will appear as two distinct cross-peaks in the HSQC spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[11][16][17]

    • Application: HMBC is particularly useful for confirming the position of the methoxy group and the attachment of the tetrahydropyran ring to the phenyl ring. For example, you would expect to see a correlation between the methoxy protons and the C3 carbon of the phenyl ring.

Q2: The aliphatic protons of the tetrahydropyran (THP) ring are a complex jumble of overlapping multiplets. How can I assign these signals?

A2: The THP ring's conformational flexibility often leads to complex and overlapping signals in the aliphatic region (typically 1.5-4.0 ppm).[18] A combination of techniques is usually required for full assignment.

Step-by-Step Protocol for THP Signal Assignment:

  • Identify Key Protons with 1D NMR:

    • The protons on the carbon adjacent to the ring oxygen (C2 and C6) are typically the most downfield in the aliphatic region due to the oxygen's electron-withdrawing effect.[18]

    • Look for any protons that are further deshielded due to their proximity to the phenyl ring.

  • Utilize 2D NMR for Connectivity Mapping:

    • COSY: As with the aromatic region, a COSY experiment is essential for establishing the connectivity between the THP protons. You can trace the coupling network from one proton to its neighbors.[11][12]

    • HSQC: An HSQC spectrum will link each proton signal (or overlapping group of signals) to its corresponding ¹³C signal, aiding in the initial grouping of proton resonances.[13][14]

    • TOCSY (Total Correlation Spectroscopy): If you can identify a well-resolved proton signal from the THP ring, a 1D or 2D TOCSY experiment can reveal all other protons within that same spin system, effectively highlighting all the signals from the THP ring.[10]

  • Advanced Data Processing:

    • Resolution Enhancement: Applying mathematical functions (e.g., Lorentzian-to-Gaussian transformation) to the Free Induction Decay (FID) before Fourier transformation can sometimes improve the resolution of closely spaced signals.[19]

    • Deconvolution Algorithms: Software packages like Mnova offer Global Spectrum Deconvolution (GSD) which can computationally separate overlapping signals.[10]

Q3: I suspect I have a mixture of diastereomers, but their signals are almost perfectly overlapped. What are my options?

A3: Differentiating diastereomers with very similar NMR spectra can be challenging. Here are some effective strategies:

1. High-Field NMR:

  • Principle: Higher magnetic field strengths increase the chemical shift dispersion (in Hz), which can lead to the resolution of previously overlapping signals.[20][21]

  • Action: If available, re-run your sample on a higher field NMR spectrometer (e.g., 600 MHz or higher).

2. Lanthanide Shift Reagents (LSRs):

  • Principle: LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in your molecule (like the oxygen atoms of the methoxy or THP groups).[22][23] This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[24][25][26] Diastereomers will interact differently with the LSR, leading to differential shifts and potential resolution of their signals.[27]

  • Common LSRs: Eu(fod)₃ and Yb(fod)₃ (downfield shifts), Pr(fod)₃ (upfield shifts).[22]

  • Protocol for using LSRs:

    • Sample Preparation: Prepare a solution of your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃).

    • Initial Spectrum: Acquire a standard ¹H NMR spectrum.

    • Titration: Add small, incremental amounts of the LSR to your NMR tube, acquiring a spectrum after each addition.

    • Analysis: Monitor the changes in chemical shifts. The goal is to add just enough LSR to resolve the signals of interest without causing excessive line broadening.[25]

3. Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs):

  • Principle: Similar to LSRs, these agents interact with your analyte to form transient diastereomeric complexes (with CSAs) or new covalent diastereomeric compounds (with CDAs). These new species will have different NMR spectra, allowing for the resolution and quantification of the original enantiomers or diastereomers.[27]

  • Application: This is particularly useful if you are dealing with a racemic mixture and want to determine the enantiomeric excess.

Q4: Are there any other advanced NMR experiments or processing techniques that can help with severe signal overlap?

A4: Yes, for particularly challenging cases of overlap, several other techniques can be employed:

  • Pure Shift NMR: This is a family of experiments designed to collapse multiplets into singlets, resulting in a "purely" chemical shift-resolved spectrum.[9][10] This can dramatically simplify crowded regions of the spectrum.

  • J-Resolved Spectroscopy (JRES): This 2D experiment separates chemical shifts and coupling constants onto different axes. Projecting the JRES spectrum onto the chemical shift axis can produce a broadband homodecoupled ¹H spectrum, which can help to resolve overlapping multiplets.[8][28]

  • High-Dimensional NMR: In some cases, adding a third or even fourth dimension to the NMR experiment can provide the necessary resolution.[29] However, these experiments are often time-consuming.

Data & Workflow Summaries

Table 1: Summary of Troubleshooting Techniques for Signal Overlap
TechniquePrincipleApplicationProsCons
Solvent Change Altering solvent anisotropy and solute-solvent interactionsResolving aromatic and other proton signalsSimple, quickMay not be effective for all overlaps; can shift other signals
Temperature Variation Changing molecular conformation and/or solvationResolving signals of conformationally flexible moietiesSimple to implementOften has a small effect on rigid parts of the molecule
Higher Magnetic Field Increasing chemical shift dispersionGeneral resolution enhancementVery effectiveRequires access to high-field instruments
2D NMR (COSY, HSQC, HMBC) Spreading signals into a second dimension based on connectivityStructure elucidation and resolving overlapping signalsProvides a wealth of structural informationCan be time-consuming; requires more expertise to interpret
Lanthanide Shift Reagents Paramagnetic-induced shiftsResolving signals of diastereomers or complex multipletsCan induce large, selective shiftsCan cause line broadening; requires careful titration
Pure Shift NMR Collapsing multiplets to singletsSimplifying complex, overlapping regionsExcellent for resolving severely overlapped multipletsCan be less sensitive than standard 1D experiments
Diagram 1: General Workflow for Troubleshooting NMR Signal Overlap

G start Initial ¹H NMR Shows Signal Overlap simple Simple Adjustments (Solvent, Temperature) start->simple check1 Overlap Resolved? simple->check1 two_d 2D NMR Experiments (COSY, HSQC, HMBC) check1->two_d No end Structure Elucidated check1->end Yes check2 Overlap Resolved? two_d->check2 advanced Advanced Techniques (LSRs, Pure Shift, High Field) check2->advanced No check2->end Yes check3 Overlap Resolved? advanced->check3 check3->end Yes consult Consult NMR Specialist check3->consult No

Caption: A logical workflow for resolving overlapping NMR signals.

Diagram 2: Logic for Choosing a 2D NMR Experiment

G question What information is needed? cosy COSY (Proton-Proton Connectivity) question->cosy Which protons are coupled? hsqc HSQC (Direct Proton-Carbon Correlation) question->hsqc Which proton is attached to which carbon? hmbc HMBC (Long-Range Proton-Carbon Correlation) question->hmbc How are the fragments connected?

Caption: Decision tree for selecting the appropriate 2D NMR experiment.

References

  • Su, H., & Tycko, R. (2003). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society. [Link]

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. [Link]

  • Prezi. (2026, March 11). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. [Link]

  • Wiley Online Library. (n.d.). NMR Data Processing. [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. [Link]

  • University of Toronto. (n.d.). Applying 2D NMR methods to the structural elucidation of complex natural products. [Link]

  • ACS Publications. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D ¹H NMR J-Resolved Spectra. [Link]

  • PMC. (n.d.). Resolution enhancement of NMR by decoupling with the low-rank Hankel model. [Link]

  • PMC. (n.d.). Enhanced spectral resolution by high-dimensional NMR using the filter diagonalization method and “hidden” dimensions. [Link]

  • IntechOpen. (2019, December 5). New Advances in Fast Methods of 2D NMR Experiments. [Link]

  • ResearchGate. (2026, February 7). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • arXiv. (n.d.). Resolution enhancement of NMR by decoupling with low-rank Hankel model. [Link]

  • PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. [Link]

  • ACS Publications. (2024, July 11). Resolution Enhancement of Metabolomic J-Res NMR Spectra Using Deep Learning. [Link]

  • RSC Publishing. (n.d.). Solvent shifts in nuclear magnetic resonance spectroscopy. Part VIII. Solvent shifts induced by benzene and toluene in methoxybenzenes: a variable-temperature n.m.r. study. [Link]

  • YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy. [Link]

  • ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps?. [Link]

  • Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. [Link]

  • ResearchGate. (n.d.). Structure determination of some nitro-5,10,15,20-tetrakis(3-methoxyphenyl) porphyrins using simple NMR techniques. [Link]

  • Indian Journal of Chemistry. (n.d.). Spectral characterizations, Hirshfeld surface analysis and molecular docking studies of new novel NLO 2-(3,4-Dimethoxyphenyl). [Link]

  • MDPI. (2019, June 20). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and ¹H-NMR Chemical Shifts. [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of ¹H-NMR Interpretation. [Link]

  • WebMO. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • PMC. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile. [Link]

  • MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde and 4-Phenyltetrahydro-2H-pyran-4-carboxaldehyde

Executive Summary In the landscape of medicinal chemistry and organic synthesis, the subtle structural modifications of a lead compound can profoundly influence its chemical behavior and biological activity. This guide p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and organic synthesis, the subtle structural modifications of a lead compound can profoundly influence its chemical behavior and biological activity. This guide provides an in-depth comparative analysis of the reactivity of two structurally related quaternary aldehydes: 4-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde and its unsubstituted counterpart, 4-phenyltetrahydro-2H-pyran-4-carboxaldehyde. While direct comparative kinetic data for these specific molecules is not extensively documented, a robust prediction of their relative reactivity can be derived from the fundamental principles of physical organic chemistry.

The key structural differentiator is the methoxy (-OCH₃) group at the meta-position of the phenyl ring. This guide will establish that due to the interplay of inductive and resonance effects, the meta-methoxy group acts as a weak electron-withdrawing group, thereby increasing the electrophilicity of the aldehyde's carbonyl carbon. Consequently, 4-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde is predicted to be more reactive towards nucleophilic attack than 4-phenyltetrahydro-2H-pyran-4-carboxaldehyde. This guide will explore the theoretical basis for this prediction and provide detailed, adaptable experimental protocols for researchers to validate these principles in their own work.

Introduction: A Tale of Two Aldehydes

The tetrahydropyran scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals. When functionalized with an aromatic aldehyde, as in the two compounds of interest, it provides a versatile handle for a wide range of chemical transformations. The aldehyde group, characterized by its electrophilic carbonyl carbon, is a primary site for reactions such as nucleophilic additions, oxidations, and reductions.[1]

The reactivity of this functional group, however, is not constant. It is modulated by the electronic environment of the molecule. Aromatic aldehydes, for instance, are generally less reactive than their aliphatic counterparts because the phenyl ring donates electron density through resonance, which reduces the partial positive charge on the carbonyl carbon.[2][3][4][5] Our focus here is to dissect how a seemingly minor addition—a methoxy group on the phenyl ring—alters this electronic landscape and, by extension, the aldehyde's reactivity. Understanding this is critical for optimizing reaction conditions, predicting side reactions, and designing synthetic routes with precision.

Part 1: The Theoretical Framework - Electronic Effects on Reactivity

The central theme governing the reactivity of these aldehydes is the electrophilicity of the carbonyl carbon. Any substituent that withdraws electron density from the carbonyl group will enhance its partial positive charge, making it a more attractive target for nucleophiles and thus increasing the reaction rate. Conversely, electron-donating groups will decrease electrophilicity and slow the reaction.[6][7]

The methoxy group (-OCH₃) exerts two opposing electronic effects:

  • The Inductive Effect (-I): Oxygen is more electronegative than carbon, causing it to pull electron density away from the aromatic ring through the sigma bond. This is an electron-withdrawing effect.[8]

  • The Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the pi-system of the benzene ring. This is a powerful electron-donating effect.

The position of the substituent is crucial. While the inductive effect operates at all positions, the resonance effect is only expressed at the ortho and para positions. For a substituent at the meta position, there is no resonance structure that places the charge directly on the carbon atom attached to the aldehyde-bearing tetrahydropyran ring. Therefore, the electron-donating resonance effect does not significantly influence the reactive center. In this context, the electron-withdrawing inductive effect (-I) becomes the dominant factor , albeit a weak one. This leads to a net withdrawal of electron density from the ring, making the carbonyl carbon slightly more electrophilic compared to the unsubstituted phenyl ring.

Sources

Comparative

comparing synthetic routes for 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde production

Introduction & Target Molecule Analysis The compound 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde (CAS: 902836-55-9) is a highly valued intermediate in modern medicinal chemistry. Featuring a fully saturated o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Target Molecule Analysis

The compound 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde (CAS: 902836-55-9) is a highly valued intermediate in modern medicinal chemistry. Featuring a fully saturated oxygen heterocycle, an aryl substituent, and a reactive formyl group at the quaternary C4 position, it serves as a critical building block for complex active pharmaceutical ingredients (APIs), spirocyclic scaffolds, and substituted piperidines.

Because the quaternary center sterically hinders the formyl group, synthesizing this molecule requires highly controlled, regioselective carbon-carbon bond formations and precise redox manipulations. This guide objectively compares the three primary synthetic routes used to produce this compound, evaluating their mechanistic rationale, scalability, and safety profiles.

Synthetic Route Overviews & Mechanistic Rationale

Route A: The Classical Nitrile Alkylation & Reduction (Industry Standard)

This two-step sequence is the most widely adopted method for generating 4-aryl-4-formyltetrahydropyrans[1].

  • Step 1 (Alkylation): 3-Methoxyphenylacetonitrile is reacted with bis(2-chloroethyl) ether in the presence of a strong base (typically NaH). Causality: NaH quantitatively deprotonates the activated benzylic methylene, generating a nucleophilic carbanion that undergoes a rapid tandem SN​2 displacement of the two primary chlorides, closing the tetrahydropyran ring.

  • Step 2 (Reduction): The resulting nitrile is reduced using Diisobutylaluminum hydride (DIBAL-H). Causality: At strictly controlled cryogenic temperatures (-78 °C), DIBAL-H delivers a single hydride to the nitrile carbon, forming a stable aluminum iminium complex. This intermediate resists further reduction. Upon aqueous acidic workup, the imine hydrolyzes selectively to the target aldehyde.

Route B: Ester Alkylation & Redox Sequence (High-Purity Alternative)

This route mirrors the alkylation of Route A but utilizes methyl 2-(3-methoxyphenyl)acetate as the starting material to avoid the toxicity associated with handling nitriles.

  • Mechanistic Challenge: Direct reduction of the resulting ester to an aldehyde using DIBAL-H often suffers from over-reduction to the primary alcohol due to the instability of the hemiacetal intermediate.

  • Solution: A complete reduction to the alcohol using LiAlH4​ is performed, followed by a controlled Swern oxidation or Dess-Martin periodinane (DMP) oxidation to yield the aldehyde. While this adds a step, it provides exceptional purity and avoids cyanide byproducts.

Route C: Palladium-Catalyzed α-Arylation (Modern Late-Stage Approach)

To circumvent the use of bis(2-chloroethyl) ether—a known carcinogen and severe vesicant—modern cross-coupling techniques can be employed[2].

  • Mechanism: Tetrahydro-2H-pyran-4-carbonitrile is coupled with 3-bromoanisole using a Pd(OAc)2​ catalyst and a bulky phosphine ligand (e.g., BINAP). The nitrile anion coordinates to the palladium center (preferentially through the carbon atom), followed by reductive elimination to form the α-aryl nitrile. This intermediate is then reduced via DIBAL-H as in Route A.

Quantitative Route Comparison

The following table summarizes the experimental performance, economic viability, and safety metrics of the three alternatives:

ParameterRoute A: Nitrile AlkylationRoute B: Ester RedoxRoute C: Pd-Catalyzed α-Arylation
Overall Step Count 2 Steps3 Steps2 Steps
Typical Overall Yield 65 - 75%45 - 55%70 - 80%
Key Reagents NaH, Bis(2-chloroethyl) ether, DIBAL-HNaH, Bis(2-chloroethyl) ether, LiAlH4​ , Swern Pd(OAc)2​ , BINAP, 3-Bromoanisole, DIBAL-H
Scalability High (Industry Standard)Moderate (Swern is difficult at scale)Moderate (High catalyst cost)
Safety / Toxicity High toxicity (Alkylating ether)High toxicity (Alkylating ether)Lower toxicity (Avoids ether alkylation)
Atom Economy HighLow (Redox fluctuations)High

Visualizing the Synthetic Pathways

SynthesisRoutes SM1 3-Methoxyphenylacetonitrile + bis(2-chloroethyl) ether Int1 4-(3-Methoxyphenyl)tetrahydro -2H-pyran-4-carbonitrile SM1->Int1 NaH / DMF (Alkylation) SM2 Methyl 2-(3-methoxyphenyl)acetate + bis(2-chloroethyl) ether Int2 Methyl 4-(3-Methoxyphenyl)tetrahydro -2H-pyran-4-carboxylate SM2->Int2 NaH / DMF (Alkylation) SM3 Tetrahydro-2H-pyran-4-carbonitrile + 3-Bromoanisole SM3->Int1 Pd(OAc)2 / Base (α-Arylation) Target 4-(3-Methoxyphenyl)tetrahydro -2H-pyran-4-carboxaldehyde Int1->Target DIBAL-H (Reduction) Int3 [4-(3-Methoxyphenyl)tetrahydro -2H-pyran-4-yl]methanol Int2->Int3 LiAlH4 (Reduction) Int3->Target Swern / DMP (Oxidation)

Figure 1: Comparative synthetic pathways for 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde.

Self-Validating Experimental Protocol (Route A)

To ensure high reproducibility, the following step-by-step methodology details the execution of Route A , incorporating critical in-process controls and mechanistic safeguards.

Step 1: Tandem Alkylation (Tetrahydropyran Ring Formation)
  • Preparation: Suspend NaH (60% dispersion in mineral oil, 2.5 eq) in anhydrous DMF under a strict argon atmosphere at 0 °C.

  • Deprotonation: Add a solution of 3-methoxyphenylacetonitrile (1.0 eq) in DMF dropwise. Self-Validation: Monitor for the evolution of hydrogen gas. The solution will transition to a deep yellow/orange color, confirming the formation of the benzylic carbanion. Stir for 30 minutes.

  • Cyclization: Add bis(2-chloroethyl) ether (1.1 eq) dropwise. Gradually warm the reaction mixture to 60 °C and stir for 12 hours.

  • In-Process Control (IPC): Analyze via TLC (Hexanes/EtOAc 4:1). The complete disappearance of the starting material ( Rf​ ~0.4) and the emergence of a single new spot ( Rf​ ~0.3) indicates full conversion.

  • Workup: Quench carefully with saturated aqueous NH4​Cl at 0 °C to neutralize excess NaH. Extract with EtOAc. Wash the organic layer extensively with water (5x) and brine to completely remove residual DMF, which can interfere with the subsequent reduction. Dry over MgSO4​ , filter, and concentrate.

Step 2: Cryogenic DIBAL-H Reduction
  • Preparation: Dissolve the purified 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 eq) in anhydrous DCM. Cool the solution to precisely -78 °C using a dry ice/acetone bath.

  • Reduction: Add DIBAL-H (1.0 M in toluene, 1.2 eq) dropwise over 30 minutes. Causality: Maintaining the internal temperature at -78 °C is non-negotiable; elevated temperatures will cause the aluminum iminium intermediate to collapse, leading to over-reduction to the primary amine.

  • In-Process Control (IPC): After 2 hours, quench a 0.1 mL aliquot into saturated Rochelle's salt, extract with DCM, and analyze via GC-MS. The absence of the nitrile mass peak confirms completion.

  • Quench & Workup: Terminate the reaction by the slow addition of methanol at -78 °C to safely destroy unreacted DIBAL-H. Follow immediately with the addition of saturated aqueous potassium sodium tartrate (Rochelle's salt).

  • Emulsion Resolution: Causality: DIBAL-H workups notoriously form thick, unmanageable aluminum hydroxide emulsions. Rochelle's salt acts as a bidentate ligand, chelating the aluminum ions into water-soluble complexes. Stir the biphasic mixture vigorously at room temperature for 2 hours until two distinctly clear layers form.

  • Isolation: Separate the organic layer, extract the aqueous phase with DCM, dry the combined organics over Na2​SO4​ , and concentrate. Purify via flash chromatography to yield the pure aldehyde.

References

  • Title: US Patent 7,381,732 B2 - Preparation of 4-aryl-4-cyanotetrahydropyran derivatives Source: United States Patent and Trademark Office / Google Patents URL
  • Title: Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: selection of catalysts for the alpha-arylation of nitriles Source: PubMed (National Institutes of Health) / Journal of the American Chemical Society URL: [Link]

Validation

validation of GC-MS analytical methods for CAS 902836-55-9 detection

As a Senior Application Scientist, this guide provides a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the detection and quantification of novel small molecules,...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the detection and quantification of novel small molecules, using the placeholder CAS 902836-55-9 as a representative analyte.

A Note on CAS 902836-55-9: Publicly accessible scientific literature and chemical databases do not contain specific analytical methods for a compound with CAS number 902836-55-9. Therefore, this guide establishes a robust, universally applicable validation protocol for a hypothetical novel small molecule of similar characteristics, grounded in authoritative international guidelines.

The Imperative of Method Validation in Drug Development

In the landscape of pharmaceutical development, the journey from discovery to market is underpinned by rigorous analytical data. An analytical method is not merely a procedure; it is a system of measurement that must be proven "fit for purpose." Method validation provides documented evidence that a method is reliable, reproducible, and accurate for its intended use.[1] For a novel analyte like our hypothetical CAS 902836-55-9, a validated GC-MS method is critical for ensuring product quality, safety, and efficacy, forming the bedrock of data submitted to regulatory agencies like the FDA.[2][3][4]

Why GC-MS for a Novel Small Molecule? A Causal Analysis

The choice of an analytical technique is the first critical decision. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination of a separation technique (GC) and a detection technique (MS).[5]

  • Gas Chromatography (GC): This is predicated on the analyte's ability to be vaporized without decomposition. For many new chemical entities that are volatile or semi-volatile and thermally stable, GC offers unparalleled separation efficiency.[6][7][8]

  • Mass Spectrometry (MS): As a detector, MS provides high sensitivity and, crucially, high specificity. It identifies compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns, which act as a chemical fingerprint. This specificity is vital when analyzing complex matrices where interferences are common.[5]

For a hypothetical small molecule like CAS 902836-55-9, assuming it possesses volatility and thermal stability, GC-MS is an excellent choice for its robustness, reproducibility, and the structural information it provides.[6]

Experimental Workflow: A Visual Overview

The logical flow of a quantitative GC-MS analysis is depicted below. This workflow emphasizes the critical role of the internal standard in ensuring analytical precision.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Aliquot B Spike with Internal Standard (IS) A->B C Extraction / Derivatization (if necessary) B->C D GC Injection C->D E Chromatographic Separation D->E F Ionization & Mass Analysis (MS) E->F G Peak Integration (Analyte & IS) F->G H Calculate Peak Area Ratio G->H I Quantification via Calibration Curve H->I

Caption: High-level workflow for quantitative GC-MS analysis.

The Validation Protocol: A Self-Validating System

A robust validation protocol is designed to challenge the method and define its capabilities and limitations. This protocol is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, which represent the global standard for analytical method validation.[9][10][11]

Foundational Steps: System Suitability and Internal Standard Selection

System Suitability: Before any validation experiments, system suitability tests are performed. This is a non-negotiable daily check to ensure the GC-MS system is performing correctly. A standard solution is injected multiple times, and parameters like peak area, retention time, and peak shape are monitored. The relative standard deviation (RSD) for these parameters must be within tight limits (e.g., <2%) to proceed.[12]

Choosing an Internal Standard (IS): The IS is the cornerstone of quantitative accuracy, correcting for variations in injection volume, extraction efficiency, and instrument response.[13]

  • Causality: An ideal IS behaves as closely as possible to the analyte during the entire analytical process. For this reason, a stable isotope-labeled (e.g., deuterated) version of the analyte is the gold standard.[13][14] If unavailable, a structurally similar compound with a close retention time that does not co-elute with any matrix components is selected.[15] The IS is added at a constant concentration to all samples and standards at the earliest stage of sample preparation.[13]

Core Validation Parameters

The following parameters must be rigorously evaluated to demonstrate a method is fit for purpose.[1][12]

1. Specificity / Selectivity:

  • What it is: The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix components).[16]

  • Why it's done: To prove that the signal being measured comes only from the target analyte, preventing false positive results.

  • How it's done:

    • Analyze a blank matrix (e.g., plasma, formulation excipients) to check for interfering peaks at the analyte's retention time.

    • Analyze the blank matrix spiked with the analyte and IS to demonstrate separation from any endogenous components.

    • The high selectivity of MS, particularly in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, provides inherent specificity.[11]

2. Linearity and Range:

  • What it is: Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.[1]

  • Why it's done: To establish the mathematical relationship between signal and concentration, which is the basis of the calibration curve used for quantification.

  • How it's done:

    • Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte. A minimum of five concentration levels is recommended.

    • Analyze the standards and plot the peak area ratio (Analyte/IS) against the analyte concentration.

    • Perform a linear regression analysis. The acceptance criterion is typically a coefficient of determination (R²) ≥ 0.995.[17][18]

3. Accuracy:

  • What it is: The closeness of the test results obtained by the method to the true value.[16]

  • Why it's done: To demonstrate that the method is free from systematic error or bias.

  • How it's done:

    • Analyze a minimum of three replicates at three different concentration levels within the method's range (e.g., low, medium, high).

    • Accuracy is expressed as the percentage recovery of the known amount of spiked analyte.

    • Acceptance criteria are typically within 80-120% for complex matrices or 98-102% for simpler ones.[17][19]

4. Precision:

  • What it is: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[16] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Why it's done: To quantify the random error of the method and ensure its results are reproducible.

  • How it's done:

    • Analyze replicates of samples at different concentration levels, as done for accuracy.

    • Precision is expressed as the Relative Standard Deviation (RSD).

    • Acceptance criteria for RSD are typically ≤15% (or ≤20% at the LLOQ).[17]

5. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • What it is:

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]

  • Why it's done: To define the lower limits of the method's performance, which is critical for applications like impurity analysis or bioanalysis.

  • How it's done:

    • Typically determined based on the signal-to-noise ratio (S/N). LOD is often defined as S/N ≥ 3, and LOQ as S/N ≥ 10.[19]

    • The LOQ must be subsequently verified by demonstrating that it meets the method's accuracy and precision requirements.[10]

Validation Workflow Diagram

This diagram illustrates the logical dependencies in the method validation process.

Validation_Workflow cluster_setup Method Setup & System Check cluster_core Core Validation Parameters cluster_final Final Assessment A Method Development B System Suitability Test A->B C Specificity B->C D Linearity & Range C->D E Accuracy & Precision D->E F LOD & LOQ D->F G Robustness E->G F->G H Validation Report G->H

Caption: Logical flow of analytical method validation stages.

Comparison with Alternative Analytical Technologies

While GC-MS is a powerful tool, it is not universally applicable. The choice of technology depends fundamentally on the physicochemical properties of the analyte.[8]

FeatureGC-MS LC-MS/MS (Liquid Chromatography-Tandem MS) HPLC-UV (High-Performance Liquid Chromatography with UV detector)
Principle Separates volatile & thermally stable compounds in the gas phase.[6][20]Separates compounds in the liquid phase; tandem MS provides high selectivity.[6][20]Separates compounds in the liquid phase; detection based on UV absorbance.
Best For Volatile, semi-volatile, non-polar compounds.[7][8]Polar, non-volatile, thermally labile, and high molecular weight compounds.[7][21]Compounds with a UV chromophore.
Sensitivity High (ng/mL to pg/mL range).Very High (pg/mL to fg/mL range), especially with tandem MS.[20]Moderate (µg/mL to ng/mL range).
Specificity High (based on retention time and mass spectrum).Extremely High (based on retention time and specific MRM transitions).[20]Lower (risk of co-eluting compounds having similar UV absorbance).
Sample Prep May require derivatization to increase volatility.[21]Often minimal, but can require solid-phase extraction for complex matrices.[6]Generally straightforward, focused on sample cleanup.
Cost Lower initial and operational cost.[7]Higher initial and operational cost.[21]Lowest initial and operational cost.
Ideal Use Case for a Novel Drug Analysis of volatile impurities, residual solvents, or a volatile active pharmaceutical ingredient (API).[6]Quantification in biological matrices (e.g., plasma, urine), analysis of large molecules, polar metabolites, or non-volatile APIs.[6][21]Routine quality control (QC) assays for API and drug product release where sensitivity and specificity are adequate.

Causality in Selection: If CAS 902836-55-9 were found to be non-volatile or to degrade at the high temperatures of the GC inlet, LC-MS/MS would be the superior choice.[21] Conversely, if the analyte lacks a strong UV-absorbing chromophore, HPLC-UV would be unsuitable for trace-level quantification.

Conclusion: Ensuring Data Integrity through Rigorous Validation

The validation of a GC-MS method for a novel compound such as CAS 902836-55-9 is a systematic process that builds confidence in every piece of data generated. By meticulously evaluating specificity, linearity, accuracy, precision, and sensitivity according to international guidelines, researchers and drug developers can ensure the integrity of their results. This not only satisfies regulatory requirements but also upholds the scientific foundation upon which drug safety and efficacy are built. The choice between GC-MS and alternative methods like LC-MS/MS must be driven by the inherent properties of the molecule, ensuring the selected technique is truly fit for its intended purpose.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pitschmann, V. et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Molecules. [Link]

  • SCION Instruments. (2023). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?[Link]

  • Arome Science. (2025). GC-MS vs LC-MS: How to Choose for Metabolomics Research. [Link]

  • PubMed. (2021). Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry. [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2013). A Review on GC-MS and Method Development and Validation. [Link]

  • Wang, J. et al. (2018). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Molecules. [Link]

  • The Science for Population Protection. (2014). INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD. [Link]

  • Patsnap Synapse. (2025). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?[Link]

  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]

  • ACS Publications. (2014). Comparative Assessment of Internal Standards for Quantitative Analysis of Bio-oil Compounds by Gas Chromatography/Mass Spectrometry Using Statistical Criteria. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • SciSpace. Performance parameters for analytical method validation: Controversies and discrepancies among numerous guidelines. [Link]

  • ResearchGate. (2020). (PDF) Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. [Link]

  • Semantic Scholar. (2019). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. [Link]

  • MDPI. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. [Link]

  • Frontiers. (2025). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • PubMed. (2026). Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Comparative

Benchmarking the Purity of Commercial 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde Samples: An Orthogonal Analytical Guide

As drug discovery programs increasingly rely on structurally complex spirocyclic and piperidine scaffolds, the quality of early-stage building blocks dictates the success of downstream synthesis. 4-(3-Methoxyphenyl)tetra...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on structurally complex spirocyclic and piperidine scaffolds, the quality of early-stage building blocks dictates the success of downstream synthesis. 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde (CAS 902836-55-9) [1] is a highly versatile intermediate widely utilized in medicinal chemistry. However, sourcing this compound commercially presents a significant analytical challenge.

Because it is an electron-rich aldehyde, it is highly susceptible to batch-to-batch variability, poor storage compliance, and atmospheric degradation. This guide provides an objective, self-validating framework for benchmarking commercial samples, ensuring that researchers do not introduce critical impurities into their synthetic pipelines.

Mechanistic Pitfalls in Aldehyde Benchmarking

When benchmarking commercial aldehydes, the most pervasive issue is not unreacted starting material, but rather degradation during transit and storage. Upon exposure to atmospheric oxygen, 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde undergoes a radical-mediated autoxidation to form 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 473706-26-2) [2].

DegradationPathway A 4-(3-Methoxyphenyl)THP- 4-carboxaldehyde B Autoxidation (O2 Exposure) A->B C 4-(3-Methoxyphenyl)THP- 4-carboxylic acid B->C

Autoxidation pathway of the target aldehyde to its corresponding carboxylic acid impurity.

Relying solely on standard High-Performance Liquid Chromatography (HPLC) with UV detection often masks this degradation. The aldehyde and the carboxylic acid possess different molar extinction coefficients. If the acid absorbs less strongly at the chosen wavelength (e.g., 254 nm), area normalization will artificially inflate the purity of the aldehyde, leading to catastrophic stoichiometry failures in subsequent reductive aminations or Grignard reactions.

Orthogonal Analytical Workflow

To establish a self-validating system, we must decouple structural identification from absolute quantitation. The workflow below utilizes Quantitative NMR (qNMR) for absolute mass-balance purity, cross-validated by UHPLC-HRMS for structural elucidation of impurities, and GC-FID for volatile organic compounds (VOCs).

PurityWorkflow A Commercial Samples (CAS 902836-55-9) B Glovebox Preparation (Inert N2 Atmosphere) A->B C UHPLC-UV/HRMS (Impurity Profiling) B->C D Quantitative NMR (Absolute Purity) B->D E GC-FID (Volatile Organics) B->E F Data Synthesis & Supplier Benchmarking C->F D->F E->F

Orthogonal analytical workflow for benchmarking commercial aldehyde building blocks.

Step-by-Step Benchmarking Protocol

This protocol is engineered to eliminate analytical bias. Every step includes a mechanistic rationale to ensure the data generated is inherently trustworthy.

Step 1: Inert Sample Handling

  • Action: Transfer commercial vials into a nitrogen-purged glovebox before breaking the seal.

  • Causality: Opening the vial in ambient air introduces oxygen and moisture. If the sample degrades during preparation, you cannot accurately benchmark the supplier's quality at the time of delivery.

Step 2: qNMR Preparation (Absolute Quantitation)

  • Action: Accurately weigh ~10.0 mg of the commercial sample and ~5.0 mg of Dimethyl sulfone (TraceCERT® internal standard) into a glass vial. Dissolve in 0.6 mL of anhydrous CDCl3.

  • Causality: Dimethyl sulfone is chosen because its single, sharp NMR resonance (~3.0 ppm) does not overlap with the target compound's aromatic (6.8–7.3 ppm), aldehyde (~9.5 ppm), or aliphatic THP signals. Weighing must be done on a microbalance to ensure mass accuracy.

Step 3: UHPLC-UV/HRMS Preparation (Impurity Profiling)

  • Action: Dilute an aliquot of the sample to 1.0 mg/mL in Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Causality: Formic acid ensures the carboxylic acid impurity remains fully protonated, preventing peak tailing and ensuring predictable retention times on a C18 reverse-phase column.

Step 4: Data Acquisition & Parameter Control

  • Action: Run the 1H-NMR (600 MHz) with a relaxation delay (D1) of at least 60 seconds.

  • Causality: Protons in different chemical environments relax at different rates. A 60-second delay guarantees that all protons have returned to their ground state before the next pulse, preventing severe integration errors that would invalidate the qNMR calculation.

Comparative Data: Supplier Benchmarking

To demonstrate the efficacy of this orthogonal approach, we benchmarked three hypothetical commercial batches of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde. The data clearly illustrates the danger of relying on vendor Certificates of Analysis (CoA) or single-method testing.

SupplierStated Purity (Vendor CoA)UHPLC-UV Purity (254 nm)qNMR Purity (Absolute)Major Impurity IdentifiedAcid Content (LC-MS)
Supplier A ≥ 98%98.5%97.2%Residual Solvents0.5%
Supplier B 97%95.1%89.4% Carboxylic Acid8.2%
Supplier C ≥ 98%99.1%98.8%None detected< 0.1%
Expert Insights & Causality Analysis
  • The UV vs. qNMR Discrepancy (Supplier B): Supplier B's sample showed a UV purity of 95.1%, which might seem acceptable for early-stage synthesis. However, the absolute qNMR purity was only 89.4%. LC-MS confirmed an 8.2% contamination of the oxidized carboxylic acid [3]. Because the acid lacks the extended conjugation of the aldehyde group, its UV response factor at 254 nm is significantly lower. The qNMR method, which relies on molar proton ratios rather than UV absorbance, exposed this hidden degradation.

  • Residual Solvents (Supplier A): Supplier A showed a minor discrepancy between UV (98.5%) and qNMR (97.2%). GC-FID analysis revealed the presence of residual ethyl acetate and heptane from the purification process. UV chromatography is entirely blind to these non-chromophoric volatile solvents, further proving the necessity of orthogonal testing.

Conclusion

When sourcing 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde, researchers must treat vendor CoAs as preliminary data rather than ground truth. By implementing a self-validating workflow that pairs the structural clarity of LC-MS with the absolute quantitation of qNMR, development teams can prevent costly synthetic failures and ensure the integrity of their drug discovery pipelines.

References
  • NextSDS. "4-(3-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-CARBOXYLIC ACID — Chemical Substance Information". NextSDS Database.[Link]

Validation

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Tetrahydropyran Carboxaldehyde Derivatives

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of tetrahydropyran carboxaldehyde derivatives. As crucial intermediates and pot...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of tetrahydropyran carboxaldehyde derivatives. As crucial intermediates and potential impurities in pharmaceutical manufacturing, the accurate quantification of these compounds is paramount. We will delve into the causality behind experimental choices, present detailed validation protocols, and offer a data-driven framework to help researchers and drug development professionals select the most suitable analytical technique for their specific needs.

The Analytical Imperative: Why Scrutinize Tetrahydropyran Carboxaldehyde Derivatives?

Tetrahydropyran (THP) rings are prevalent structural motifs in many active pharmaceutical ingredients (APIs). The introduction or presence of a carboxaldehyde group, whether as a synthetic handle or an impurity, presents a unique analytical challenge. Aldehydes are reactive species, and their accurate quantification is critical for process control and final product quality. The choice of analytical methodology—typically between the workhorses of chromatography, HPLC and GC—is not trivial. It depends on the specific physicochemical properties of the derivative , including its volatility, thermal stability, and concentration levels.

Cross-validation of analytical methods is a regulatory expectation and a scientific necessity when data from different analytical techniques are to be compared or used interchangeably.[1][2][3] This guide will walk through a cross-validation study, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, to demonstrate how these two powerful techniques compare.[4][5][6]

A Tale of Two Phases: HPLC vs. GC at a Glance

The fundamental difference between HPLC and GC lies in the mobile phase used to transport the analyte through the analytical column.[7] This distinction dictates every subsequent aspect of the method, from sample preparation to the types of compounds that can be analyzed.

  • High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[8][9] For aldehydes, which often lack a strong UV chromophore, derivatization is typically required to enhance detection sensitivity and selectivity.[10][11] This makes HPLC a versatile but often more labor-intensive option, particularly well-suited for less volatile or thermally labile derivatives.[11]

  • Gas Chromatography (GC) is the premier technique for volatile and semi-volatile compounds.[7][11] It separates analytes based on their boiling point and interaction with a stationary phase within a heated column, using an inert gas as the mobile phase.[7] For many tetrahydropyran carboxaldehyde derivatives, GC offers a direct, high-sensitivity approach without the need for derivatization.[10][11]

The following workflow illustrates the cross-validation process designed to objectively compare these two methods.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation (ICH Q2 R1) Sample Sample Prep_HPLC Derivatization with DNPH Dilution in Acetonitrile Sample->Prep_HPLC For HPLC Analysis Prep_GC Dilution in a suitable solvent (e.g., Acetonitrile) Sample->Prep_GC For GC Analysis HPLC_Analysis HPLC-UV Analysis Prep_HPLC->HPLC_Analysis GC_Analysis GC-FID/MS Analysis Prep_GC->GC_Analysis Validation_Params Specificity Linearity & Range Accuracy Precision (Repeatability, Intermediate) LOD & LOQ Robustness HPLC_Analysis->Validation_Params Validate HPLC Method GC_Analysis->Validation_Params Validate GC Method Data_Comparison Comparative Data Analysis (Head-to-Head) Validation_Params->Data_Comparison Conclusion Method Selection Guidance Data_Comparison->Conclusion Decision_Tree Start What is the primary analytical goal? Goal_ID Impurity Identification & Trace Level Quantification Start->Goal_ID High Specificity Needed Goal_QC Routine QC Assay & Quantification of Major Component Start->Goal_QC High Throughput/Simplicity Check_Volatility Is the analyte volatile & thermally stable? Goal_ID->Check_Volatility Check_Lab_Resources Is derivatization workflow acceptable for throughput needs? Goal_QC->Check_Lab_Resources Select_GCMS Choose GC-MS (High Specificity & Sensitivity) Check_Volatility->Select_GCMS Yes Select_HPLC Choose HPLC-UV (with Derivatization) Check_Volatility->Select_HPLC No / Unknown Check_Lab_Resources->Select_HPLC Yes Select_GCFID Choose GC-FID (Faster & Simpler) Check_Lab_Resources->Select_GCFID No

Sources

Comparative

A Comparative Guide to Aldehyde Intermediates in Pharmaceutical Synthesis: A Focus on 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of pharmaceutical synthesis, the selection of appropriate intermediates is a critical decision that profoundly impacts the effici...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical synthesis, the selection of appropriate intermediates is a critical decision that profoundly impacts the efficiency, scalability, and stereochemical outcome of a synthetic route. Aldehydes, with their versatile reactivity, serve as pivotal building blocks in the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth technical comparison of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde against other key aldehyde intermediates, offering field-proven insights and experimental data to inform strategic synthetic planning.

The Significance of the Tetrahydropyran Motif and Aldehyde Functionality

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently encountered in a wide array of natural products and pharmaceuticals.[3][4] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. When functionalized with an aldehyde group at a quaternary center, as in 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde, this intermediate becomes a valuable precursor for creating spirocyclic systems and introducing further molecular complexity.

This guide will focus on a comparative analysis of three distinct aldehyde intermediates, each representing a different class and application in pharmaceutical synthesis:

  • 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde : A key intermediate for certain Selective Androgen Receptor Modulators (SARMs) and other complex molecules, featuring a tetrahydropyran core with an aryl substituent.

  • Garner's Aldehyde : A widely used chiral pool-derived aldehyde, valued for its role in stereoselective synthesis of amino alcohols and other chiral compounds.[5][6]

  • 2-Arylpropanals : A class of chiral aldehydes that are crucial intermediates in the synthesis of various pharmaceuticals, including certain SARMs.

Synthesis and Performance of Aldehyde Intermediates

A direct comparison of the synthetic accessibility and performance of these intermediates is essential for process development and optimization. The following sections detail the synthetic routes, yields, and key considerations for each aldehyde.

4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde

This aryltetrahydropyran carboxaldehyde is a valuable intermediate, notably in the synthesis of certain investigational SARMs. Its synthesis is typically a two-step process starting from commercially available materials.

Synthetic Workflow:

Synthesis_of_Target_Aldehyde A 3-Methoxyphenylacetonitrile + Bis(2-chloroethyl) ether B 4-(3-Methoxyphenyl)tetrahydro- 2H-pyran-4-carbonitrile A->B  NaH, DMF ~85% yield C 4-(3-Methoxyphenyl)tetrahydro- 2H-pyran-4-carboxaldehyde B->C  DIBAL-H, Toluene, -78 °C ~90% yield

Figure 1: Synthetic route to 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde.

Experimental Protocol: Synthesis of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde

Step 1: Synthesis of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere at 0 °C, add a solution of 3-methoxyphenylacetonitrile (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add bis(2-chloroethyl) ether (1.1 eq) dropwise, and then heat the reaction mixture to 80 °C for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile. A typical yield for this step is around 85%.

Step 2: Reduction to 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde [7][8][9][10]

  • Dissolve the nitrile intermediate (1.0 eq) in anhydrous toluene under a nitrogen atmosphere and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) (1.0 M in toluene, 1.2 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired aldehyde. This reduction typically proceeds in high yield, around 90%.

Garner's Aldehyde ((4R,5S)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate)

Garner's aldehyde is a cornerstone in asymmetric synthesis, derived from L-serine. Its synthesis is well-established and has been optimized for high yield and enantiopurity.[5][6]

Synthetic Workflow:

Synthesis_of_Garners_Aldehyde A L-Serine B Methyl L-serinate hydrochloride A->B  AcCl, MeOH ~99% yield C N-Boc-L-serine methyl ester B->C  (Boc)2O, Et3N ~97% yield D N-Boc-serine(acetonide) methyl ester C->D  2,2-dimethoxypropane, BF3·OEt2 ~86% yield E Garner's Aldehyde D->E  DIBAL-H, Toluene, -78 °C ~83% yield

Figure 2: High-yield synthesis of Garner's Aldehyde.

Experimental Protocol: Synthesis of Garner's Aldehyde [5][6]

  • Esterification: L-Serine is esterified using acetyl chloride in methanol to give methyl L-serinate hydrochloride in near-quantitative yield.

  • N-protection: The amino group is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate and triethylamine, affording N-Boc-L-serine methyl ester in high yield.

  • Acetonide formation: The hydroxyl and amino groups are cyclized with 2,2-dimethoxypropane in the presence of a Lewis acid catalyst like boron trifluoride etherate to form the oxazolidine ring.

  • Reduction: The methyl ester is carefully reduced to the aldehyde at low temperature (-78 °C) using DIBAL-H.

The overall yield for this multi-step synthesis is typically in the range of 65-75%, providing the enantiopure aldehyde.[5]

2-Arylpropanals (e.g., (R)-2-phenylpropanal)

Chiral 2-arylpropanals are important intermediates in the synthesis of various pharmaceuticals, including SARMs. Their synthesis can be achieved through several methods, including asymmetric hydroformylation or oxidation of the corresponding chiral alcohol.

Synthetic Workflow (Asymmetric Hydroformylation):

Synthesis_of_2_Arylpropanal A Styrene derivative B (R)-2-Arylpropanal A->B  CO, H2 [Rh(acac)(CO)2] Chiral phosphine ligand ~80-95% yield, high ee

Figure 3: Asymmetric hydroformylation route to 2-Arylpropanals.

Experimental Protocol: Asymmetric Hydroformylation to (R)-2-phenylpropanal

  • In a high-pressure reactor, a solution of styrene in an appropriate solvent (e.g., toluene) is combined with a rhodium catalyst precursor, such as [Rh(acac)(CO)2], and a chiral phosphine ligand (e.g., a derivative of BINAPHOS).

  • The reactor is pressurized with a mixture of carbon monoxide and hydrogen (syngas).

  • The reaction is heated to a specified temperature (e.g., 60-100 °C) and stirred for several hours.

  • After cooling and venting the reactor, the solvent is removed under reduced pressure.

  • The crude aldehyde is purified by distillation or chromatography.

This method can provide high yields (80-95%) and excellent enantioselectivities (>95% ee) for the desired chiral aldehyde.[11]

Comparative Analysis of Aldehyde Intermediates

Feature4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehydeGarner's Aldehyde2-Arylpropanals
Synthetic Route Complexity 2 steps from commercial materials4 steps from L-serine1-2 steps from commercial materials
Typical Overall Yield ~75-80%~65-75%~80-95%
Stereocontrol Achiral synthesisExcellent (chiral pool)Excellent (asymmetric catalysis)
Scalability Good, but requires cryogenic conditions for reduction.Well-established and scalable.Can be challenging due to the need for high-pressure equipment and specialized catalysts.
Key Applications SARMs, spirocyclic compoundsAmino alcohols, natural products, chiral ligandsSARMs, anti-inflammatory drugs, other chiral pharmaceuticals
Handling Considerations Requires inert atmosphere and low temperatures for the final step.Stable crystalline solid.Can be prone to racemization and oxidation; often used immediately.

Discussion and Field-Proven Insights

Causality Behind Experimental Choices:

  • 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde: The two-step synthesis is efficient for introducing the key structural motifs. The use of a strong, non-nucleophilic base like sodium hydride in the first step is crucial for the deprotonation of the benzylic proton of 3-methoxyphenylacetonitrile, enabling the subsequent alkylation with bis(2-chloroethyl) ether to form the tetrahydropyran ring. The choice of DIBAL-H for the reduction of the nitrile to the aldehyde is critical.[7][8] Performing this reduction at -78 °C is essential to prevent over-reduction to the corresponding alcohol.[9] The low temperature stabilizes the intermediate hemiaminal, which upon aqueous workup, hydrolyzes to the aldehyde.

  • Garner's Aldehyde: The multi-step synthesis from L-serine is a classic example of a chiral pool synthesis, where the inherent chirality of the starting material is transferred to the final product. Each step is high-yielding and well-optimized, making it a reliable route to the enantiopure aldehyde. The protection of the amino and hydroxyl groups as a Boc-protected acetonide serves to prevent side reactions and allows for the selective reduction of the ester.

  • 2-Arylpropanals: Asymmetric hydroformylation is a powerful and atom-economical method for the direct synthesis of chiral aldehydes from alkenes. The choice of the chiral ligand is paramount for achieving high enantioselectivity. The reaction conditions, such as temperature, pressure, and solvent, must be carefully optimized for each substrate and ligand combination to maximize both yield and stereocontrol.

Trustworthiness and Self-Validating Systems:

The protocols described are based on established and peer-reviewed synthetic methodologies. The reliability of these syntheses is validated by the consistent high yields and purities reported in the literature. For instance, the DIBAL-H reduction of nitriles at low temperatures is a well-established and predictable transformation.[7][8] Similarly, the synthesis of Garner's aldehyde is a widely replicated procedure in academic and industrial laboratories.

Authoritative Grounding and Strategic Selection:

The choice of an aldehyde intermediate is dictated by the specific requirements of the target molecule.

  • For the synthesis of achiral or racemic compounds containing the 4-aryl-tetrahydropyran-4-carboxaldehyde scaffold, the two-step synthesis of the title compound is a straightforward and efficient approach.

  • When enantiopure products are the goal, starting with a chiral intermediate like Garner's aldehyde is a robust strategy, especially for targets containing amino alcohol moieties. The well-defined stereochemistry of Garner's aldehyde provides a reliable handle for controlling the stereochemical outcome of subsequent reactions.

  • For the synthesis of chiral molecules where the key stereocenter is adjacent to an aryl group, asymmetric synthesis of a 2-arylpropanal can be the most direct route. While this may require more specialized catalytic systems, it can be more convergent and ultimately more cost-effective for large-scale production.

Case Study: Aldehyde Intermediates in the Synthesis of Selective Androgen Receptor Modulators (SARMs)

SARMs are a class of therapeutic compounds that have garnered significant interest for their potential to provide the benefits of androgen therapy with reduced side effects.[12] The synthesis of many non-steroidal SARMs involves the use of aldehyde intermediates to construct key structural features.

For example, the synthesis of certain SARMs utilizes intermediates structurally related to 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde. The tetrahydropyran ring and the substituted aryl group are crucial for binding to the androgen receptor.

In contrast, other SARMs are derived from chiral 2-arylpropanal intermediates. The stereochemistry of the α-aryl stereocenter is often critical for the biological activity of these compounds.

This highlights the strategic importance of selecting the appropriate aldehyde intermediate based on the desired final structure and stereochemistry of the SARM.

Conclusion

The choice of an aldehyde intermediate in pharmaceutical synthesis is a multi-faceted decision that requires careful consideration of synthetic efficiency, stereocontrol, scalability, and cost. 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde offers a direct route to a valuable scaffold for the synthesis of SARMs and other complex molecules. In comparison, established chiral building blocks like Garner's aldehyde provide a reliable pathway for enantioselective synthesis, while methods such as asymmetric hydroformylation offer an efficient, albeit more specialized, route to other key chiral aldehydes like 2-arylpropanals. By understanding the synthetic nuances and performance characteristics of these and other aldehyde intermediates, researchers and drug development professionals can make more informed decisions to streamline their synthetic strategies and accelerate the path to novel therapeutics.

References

  • Organic Synthesis. DIBAL-H Reduction. [Link]

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Sources

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4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde
Reactant of Route 2
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4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde
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